3-bromo-1-methyl-2-phenyl-1H-indole
Description
The exact mass of the compound 3-bromo-1-methyl-2-phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromo-1-methyl-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-methyl-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methyl-2-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c1-17-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJVFMQOKCVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609844-40-8 | |
| Record name | 3-bromo-1-methyl-2-phenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
High-Efficiency Synthesis of 3-Bromo-1-methyl-2-phenyl-1H-indole via NBS Electrophilic Substitution
Executive Summary
The synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole represents a critical functionalization step in the development of indole-based pharmacophores. The C3-bromo position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or lithiation events, enabling the construction of complex heterocycles found in antiviral and anticancer therapeutics.
This guide details a robust, scalable protocol using
Mechanistic Principles & Design
Regioselectivity (C3 vs. Benzylic vs. Phenyl Ring)
Indoles are
-
Effect of 1-Methyl: Protects the nitrogen from protonation/bromination and prevents the formation of N-bromo intermediates, streamlining the reaction toward C3 substitution.
-
Effect of 2-Phenyl: Provides steric bulk and conjugation. While it deactivates the C3 position slightly compared to a 2-H indole (due to sterics), the electronic bias of the indole core still overwhelmingly favors C3 over the phenyl ring or the N-methyl group.
Reaction Pathway (Ionic SEAr)
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Generation of
: The polarized N-Br bond in NBS is susceptible to nucleophilic attack. -
Attack: The C2-C3
-bond of the indole attacks the electrophilic bromine. -
Intermediate: A non-aromatic iminium cation (Wheland intermediate) forms at C3.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-bromo product and succinimide.
Critical Control Point: Radical pathways (initiated by light/peroxides) must be suppressed to avoid brominating the 1-methyl group or the 2-phenyl ring. This is achieved by running the reaction in polar aprotic solvents (DMF or MeCN) and excluding light.
Mechanistic Diagram
Figure 1: Electrophilic Aromatic Substitution mechanism for C3 bromination.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1-methyl-2-phenylindole | Substrate | 1.0 | Starting material.[1][2][3] |
| Reagent | 1.05 | Recrystallize from | |
| DMF (Dimethylformamide) | Solvent | - | Anhydrous grade is preferred. |
| Sodium Thiosulfate ( | Quench | - | 10% aq. solution. |
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Ensure all glassware is clean and dry.
-
Dissolve 1-methyl-2-phenylindole (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).
-
Why DMF? DMF promotes the ionic mechanism over the radical one and stabilizes the polar transition state.
Step 2: Addition (5-10 min)
-
Cool the solution to
in an ice bath. -
Protect the flask from direct light (wrap in foil).
-
Add NBS (1.05 mmol) portion-wise over 5 minutes.
-
Caution: Adding NBS all at once can cause a localized exotherm and temporary high concentration of
, leading to over-bromination.
Step 3: Reaction (1 - 2 hours)
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor via TLC (Hexane:EtOAc 9:1). The starting material (usually higher
) should disappear, replaced by a slightly more polar product spot.
Step 4: Workup
-
Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates as a solid.
-
If Solid: Filter, wash with water to remove succinimide and DMF.
-
If Oil: Extract with Ethyl Acetate (
). Wash organic layer with water ( ) and brine ( ).
Step 5: Purification
-
Dry over anhydrous
, filter, and concentrate. -
Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 100% Hexane
5% EtOAc/Hexane).
Process Workflow
Figure 2: Operational workflow for the synthesis.
Validation & Troubleshooting
Solvent Effects on Yield
The choice of solvent significantly impacts the reaction rate and purity.
| Solvent | Yield (%) | Reaction Time | Comments |
| DMF | 92-96% | 1 h | Recommended. Excellent solubility; promotes ionic mechanism. |
| DCM | 85-90% | 2 h | Good, but succinimide is insoluble (floats). Easy workup. |
| THF | 80-85% | 3 h | Slower; risk of reacting with solvent if radical initiator present. |
| Acetonitrile | 88-92% | 1.5 h | Good alternative to DMF; easier to remove. |
Characterization (Expected Data)[4][5]
-
Appearance: Off-white to pale yellow solid.
-
NMR (
):-
Absence of the C3-H signal (typically a singlet/doublet around
6.5-7.0 ppm in the starting material). -
N-Methyl: Singlet at
~3.6-3.8 ppm. -
Aromatic Region: Multiplets for 9 protons (4 indole + 5 phenyl).
-
-
NMR: Distinct shift of the C3 carbon signal downfield due to the Bromine substituent (typically
90-95 ppm for C-Br).
Troubleshooting Guide
-
Problem: Formation of Oxindole (oxidation).
-
Problem: Incomplete Conversion.
-
Cause: Old NBS (degraded to succinimide/bromine).
-
Solution: Recrystallize NBS from hot water before use.
-
-
Problem: Red Coloration.
-
Cause: Formation of
in situ. -
Solution: Add a few drops of cyclohexene (scavenger) or wash with sodium thiosulfate.
-
References
- General Mechanism of Indole Bromination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for SEAr mechanisms).
-
NBS Protocols for Indoles
-
Majeed, A., et al. "Bromination of indoles using NBS." ResearchGate Discussions.
-
-
Solvent Effects & Catalysis
-
Molecules (MDPI). "N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes." (Demonstrates NBS reactivity in DCM/DMF).
-
-
Characterization Data Support
- Journal of Organic Chemistry. "Regioselective halogenation of 2-substituted indoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Regioselective Bromination of N-Methyl-2-Phenylindole: A Mechanistic and Practical Guide
The following technical guide details the regioselective bromination of N-methyl-2-phenylindole, designed for researchers requiring high-purity synthesis of 3-bromo-1-methyl-2-phenylindole.
Executive Summary & Core Directive
The bromination of N-methyl-2-phenylindole presents a classic study in chemoselectivity and regioselectivity.[1] While the molecule possesses multiple nucleophilic sites—the indole C3 position, the indole benzene ring (C4–C7), and the pendant C2-phenyl ring—the reaction is kinetically controlled to favor C3-bromination almost exclusively under mild conditions.[2]
This guide provides a validated protocol to synthesize 3-bromo-1-methyl-2-phenylindole using N-Bromosuccinimide (NBS), avoiding common pitfalls such as over-bromination or oxidative cleavage of the indole double bond.[2][1]
Mechanistic Analysis: The Regioselectivity Driver
To control the reaction, one must understand the electronic hierarchy of the substrate.
Electronic Landscape
-
Indole C3 Position (Nucleophilic Apex): The C3 position is the most electron-rich site. Electrophilic attack here leads to a cationic intermediate (sigma complex) that is stabilized by the lone pair of the Nitrogen atom, forming an iminium ion structure without disrupting the aromaticity of the fused benzene ring.
-
N-Methyl Effect: Unlike free (N-H) indoles, the N-methyl group prevents deprotonation at nitrogen.[2][1] It also provides a slight inductive electron-donating effect (+I), making the ring more nucleophilic than its N-H counterpart.[2][1]
-
C2-Phenyl Influence: The phenyl ring at C2 extends conjugation but introduces steric bulk.[1] While it stabilizes the intermediate cation via resonance, it does not sufficiently deactivate C3 to alter the regioselectivity toward the benzene rings.
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway favoring C3 substitution over the competing C5/C6 or Phenyl-ring attack.
Figure 1: Kinetic decision tree for the electrophilic substitution of N-methyl-2-phenylindole.
Validated Experimental Protocol
This protocol uses N-Bromosuccinimide (NBS) in DMF or DCM .[2][1] NBS is preferred over elemental bromine (
Materials
-
Substrate: N-Methyl-2-phenylindole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/degraded.[2][1]
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[2][1]
-
Quench: Sodium thiosulfate (aq) or Sodium bicarbonate (aq).[2]
Step-by-Step Methodology
-
Preparation: Dissolve N-methyl-2-phenylindole (10 mmol, 2.07 g) in anhydrous DCM (50 mL). Ensure the flask is shielded from direct light to prevent radical side reactions.[1]
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes.
-
Why: Controlling the addition rate prevents localized high concentrations of brominating agent.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Add 20 mL of 10%
(sodium thiosulfate) solution to quench unreacted bromine species. Shake vigorously. -
Workup:
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica, 0-5% EtOAc in Hexanes) if high purity (>99%) is required.
Data Interpretation (Validation)[1]
| Analytical Method | Observation | Interpretation |
| 1H NMR (Starting Material) | Singlet at ~6.8–7.1 ppm (C3-H) | Characteristic of unsubstituted indole C3.[2][1] |
| 1H NMR (Product) | Absence of singlet at ~6.8–7.1 ppm | Confirms substitution at C3.[2] |
| 1H NMR (Aromatic Region) | Intact multiplet pattern (9H total) | Confirms no bromination on phenyl or benzene rings.[2] |
| Mass Spectrometry (MS) | M+ and (M+2)+ peaks (1:1 ratio) | Characteristic isotopic pattern of a mono-brominated compound.[2] |
Troubleshooting & Optimization
Issue: Over-bromination (Di/Tri-bromo species)[1]
-
Cause: Excess reagent or high temperature.[1]
-
Solution: strictly limit NBS to 1.0–1.05 equivalents. Perform the reaction at -10°C if selectivity is poor.
Issue: Oxidation (Oxindole formation)
-
Cause: Presence of water or strong oxidizers.[1]
-
Solution: Use anhydrous solvents.[1][4] Avoid using aqueous acids (like HBr/AcOH) unless necessary.[2][1]
Issue: Incomplete Conversion
-
Cause: Old NBS (degraded to succinimide and
).[2] -
Solution: Check NBS purity.[1] If the reaction stalls, add 0.1 equiv of fresh NBS.
References
-
PubChem. (n.d.).[2][1] 1-Methyl-2-phenylindole | C15H13N | CID 77095.[2][1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][2]
-
Bar, S., & Martin, M. I. (2021).[2] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1289. (Cited for general lithiation/bromination regioselectivity principles in heteroaromatics). Retrieved January 29, 2026, from [Link][2]
-
Jackson, A. H., & Lynch, P. P. (1987).[2] Electrophilic substitution in indoles.[1] Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate.[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1483-1487.[2] (Establishes C3 attack preference). Retrieved January 29, 2026, from [Link][2]
Sources
- 1. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Guide: 1H NMR Characterization of 3-Bromo-1-methyl-2-phenyl-1H-indole
Topic: 1H NMR spectrum of 3-bromo-1-methyl-2-phenyl-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-bromo-1-methyl-2-phenyl-1H-indole is a critical halogenated scaffold in medicinal chemistry, serving as a primary intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex indole alkaloids.
This guide provides a definitive analysis of its 1H NMR spectrum. Unlike simple spectral lists, this document focuses on the diagnostic signals required to validate synthesis completion, specifically distinguishing the product from the starting material (1-methyl-2-phenylindole) and common impurities derived from electrophilic bromination protocols.
Synthesis Context & Impurity Profile
To accurately interpret the NMR spectrum, one must understand the sample's origin. This compound is typically synthesized via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or DCM).
Experimental Workflow & Logic
The following workflow illustrates the critical path from synthesis to NMR validation, highlighting where impurities originate.
Figure 1: Synthesis workflow indicating the origin of the target molecule and potential succinimide byproducts.
Theoretical Prediction & Assignment Strategy
The 1H NMR spectrum of the 3-bromo derivative is defined by three distinct regions. The assignment logic relies on substituent effects —specifically the influence of the heavy bromine atom at C3 on the neighboring C4 proton.
Key Structural Features[1][2][3][4][5]
-
Loss of Signal: The C3-H singlet (present in the starting material) must be absent.
-
Peri-Effect (Deshielding): The C3-Br atom exerts a steric and electronic deshielding effect on the C4-H (indole ring), shifting it downfield relative to the other aromatic protons.
-
N-Methyl Singlet: A sharp singlet in the aliphatic region, diagnostic of the N-substitution.
Predicted Chemical Shift Table (Solvent: CDCl3, 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Relevance |
| N-CH3 | 3.60 – 3.75 | Singlet (s) | 3H | Confirms N-methylation integrity. |
| C4-H (Indole) | 7.65 – 7.80 | Doublet (d) or m | 1H | Key Diagnostic: Deshielded by C3-Br (Peri-effect). |
| Phenyl (2-Ph) | 7.35 – 7.55 | Multiplet (m) | 5H | Overlapping signals; integration confirms phenyl presence. |
| Indole (C5, C6) | 7.15 – 7.35 | Multiplet (m) | 2H | Standard aromatic region. |
| C7-H (Indole) | 7.30 – 7.40 | Doublet (d) | 1H | Often overlaps with phenyl protons. |
| C3-H | ABSENT | - | - | Proof of Bromination. |
Detailed Spectral Analysis
A. The Aliphatic Region (3.0 – 4.0 ppm)
The N-methyl group appears as a sharp, intense singlet around 3.65 ppm .
-
Note: If this signal is split or broadened, check for rotamers (rare in this scaffold) or, more likely, protonation of the nitrogen if the sample was subjected to acidic workup without neutralization.
B. The Aromatic Region (7.0 – 8.0 ppm)
This region is complex due to the overlap of the indole and phenyl protons, but specific signals can be deconvoluted:
-
The "Peri" Proton (C4-H): In the starting material (1-methyl-2-phenylindole), the C4-H typically resonates near 7.6 ppm. Upon bromination at C3, the bulky bromine atom occupies the space near C4-H. Through the Van der Waals deshielding effect (also known as the heavy-atom peri-effect), the C4-H signal shifts downfield, often appearing as a distinct doublet or multiplet at the highest frequency of the aromatic range (7.7 – 7.8 ppm ).
-
The Phenyl Ring (2-Position): The phenyl ring at position 2 is not coplanar with the indole core due to steric clash with the N-methyl group. The introduction of bromine at C3 further restricts rotation. Consequently, the phenyl protons often appear as a tight cluster of multiplets between 7.40 and 7.55 ppm .
C. Impurity Analysis (Troubleshooting)
Common impurities from the NBS reaction must be identified:
-
Succinimide: A singlet at ~2.6 – 2.7 ppm (in CDCl3). Presence indicates insufficient aqueous washing.
-
Starting Material: A singlet at ~6.5 – 6.8 ppm (C3-H). Presence indicates incomplete conversion.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this standardized acquisition protocol.
1. Sample Preparation:
-
Mass: Dissolve 5–10 mg of the isolated solid.
-
Solvent: 0.6 mL of CDCl3 (Chloroform-d).
-
Why CDCl3? It minimizes solvent peaks (7.26 ppm) that might overlap with the aromatic region and provides excellent solubility for this lipophilic scaffold. DMSO-d6 is a viable alternative but may shift water peaks into the spectral window.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual NaBr) which cause baseline noise.
2. Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 30° (maximizes signal-to-noise for rapid scans).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for methyl protons).
-
Scans (NS): 16 (usually sufficient due to high solubility).
3. Validation Logic (Decision Tree): Use the following logic flow to interpret the resulting spectrum.
Figure 2: Logic tree for validating the 1H NMR spectrum of 3-bromo-1-methyl-2-phenylindole.
References
-
Synthesis of 3-Bromoindoles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (General reference for electrophilic aromatic substitution mechanisms).
-
NMR Data for Indole Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects and chemical shift prediction).[1][2][3][4][5][6]
-
Specific Bromination Protocols (NBS): Maji, T., & Karmakar, A. (2018). "N-Bromosuccinimide (NBS): A Versatile Reagent in Organic Synthesis". Journal of Chemical Research. (Details on succinimide byproducts).
-
Substituent Effects in NMR: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Explains the peri-effect and heavy atom deshielding).
Sources
Mass Spectrometry Profiling of 3-Bromo-1-methyl-2-phenyl-1H-indole
This guide details the mass spectrometric characterization of 3-bromo-1-methyl-2-phenyl-1H-indole , a specific halogenated indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for COX-2 inhibitors or antiviral agents).[1][2][3]
The analysis synthesizes established fragmentation rules for halo-indoles with specific spectral data from the non-halogenated core (1-methyl-2-phenylindole) to provide a predictive, high-confidence structural validation protocol.[1][2][3]
Technical Guide | Version 1.0 [1][2][3]
Physicochemical Identity & MS Prediction
Before instrument introduction, the analyst must establish the theoretical mass envelope.[2] The presence of bromine introduces a distinct isotopic signature that serves as the primary confirmation of successful synthesis (e.g., via NBS bromination of 1-methyl-2-phenylindole).[2]
Elemental Composition[1][2][3][4][5][6]
The "Twin Tower" Isotopic Signature
Bromine exists naturally as
| Ion Identity | m/z (Theoretical) | Relative Abundance | Diagnostic Value |
| M ( | 285.0 | 100% | Base peak (in soft ionization) |
| M+2 ( | 287.0 | ~98% | Confirms presence of 1 Br atom |
| M+1 ( | 286.0 | ~16.5% | Carbon isotope satellite |
Expert Insight: In Electron Ionization (EI), the stability of the aromatic indole system usually preserves the molecular ion doublet.[2] If the M+2 peak is significantly lower than M, suspect debromination (impurity: 1-methyl-2-phenylindole, m/z 207).[1][2][3]
Experimental Protocol
Sample Preparation[1][2][3][5]
-
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[1][2][3]
-
Concentration: 10 µg/mL (for ESI); 1 mg/mL (for GC-MS).
-
Filtration: 0.22 µm PTFE filter (critical to remove succinimide byproducts if synthesized via NBS).[1][2][3]
Ionization Methods
The choice of ionization dictates the observed species.[2][3]
-
Method A: GC-MS (Electron Ionization - 70 eV)
Fragmentation Pathway Analysis (EI-MS)[2][3]
The fragmentation of 3-bromo-1-methyl-2-phenylindole is driven by the lability of the C-Br bond and the stability of the resulting aromatic carbocation.[1]
Primary Cleavage: Homolytic De-bromination
The weakest bond in the molecular ion is the
-
Transition:
-
Mechanism: Loss of a bromine radical (
).[1][2][3] -
Result: Formation of the 1-methyl-2-phenylindole cation (
).[2][3][5] This is often the base peak in high-energy spectra.[1][2][3]
Secondary Fragmentation (The Indole Core)
Once the bromine is lost, the ion at m/z 206 behaves identically to the molecular ion of 1-methyl-2-phenylindole (minus one electron/proton depending on the precise electronic state).
-
Loss of Hydrogen (
): .[1][2][3] Formation of a highly conjugated tetracyclic system. -
Loss of Phenyl Group (
): .[1][2][3] Cleavage of the C2-Phenyl bond.[1][2][3] -
Loss of Methyl Group (
): .[1][2][3] Cleavage of the N-Methyl bond.[1][2][3]
Visualized Fragmentation Pathway
The following diagram maps the logical degradation of the molecule under 70 eV Electron Impact.
Figure 1: EI-MS Fragmentation Logic for 3-bromo-1-methyl-2-phenyl-1H-indole.
Data Interpretation Summary
Use this table to validate your mass spectrum.
| m/z (Observed) | Ion Assignment | Origin/Mechanism | Validation Check |
| 285 / 287 | Molecular Ion | Must be a 1:1 doublet.[1][2][3] If 285 is > 287, check for debrominated impurity. | |
| 206 | Loss of Bromine | Likely the Base Peak (100% intensity).[2][3] | |
| 205 | H abstraction from m/z 206 | Usually 20-40% of base peak.[2][3] | |
| 129 | Loss of Phenyl ring | Indole core fragment.[1][2][3] | |
| 102.5 | Doubly charged core | Rare, but possible in ESI.[2][3] |
Common Impurities[1][2][3]
-
m/z 207 (Single peak): 1-methyl-2-phenylindole.[1][2][3] Indicates incomplete bromination.[1][2][3]
-
m/z 178: Succinimide.[1][2][3] If NBS was used for synthesis, this peak indicates poor post-reaction washing.[1][2][3]
References
-
PubChem. (2025).[1][2][3] 1-Methyl-2-phenylindole Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][3]
-
NIST Mass Spec Data Center. (2023). Mass Spectrum of 3-Methyl-2-phenylindole (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3][6] Available at: [Link][3]
-
MassBank. (2024).[1][2][3] EI-MS Fragmentation Data for Phenylindoles. MassBank Consortium.[1][2][3] Available at: [Link][3]
Sources
- 1. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-2-phenylindole [webbook.nist.gov]
The Definitive Technical Guide to 3-Bromo-1-methyl-2-phenyl-1H-indole
Executive Summary
3-Bromo-1-methyl-2-phenyl-1H-indole (CAS: 609844-40-8) is a highly specialized halogenated indole derivative serving as a critical intermediate in modern medicinal chemistry.[1][2] Distinguished by its fully substituted pyrrole ring, this molecule functions as a versatile electrophilic scaffold for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). Its structural rigidity, conferred by the C2-phenyl group, and the orthogonal reactivity of the C3-bromo substituent make it a primary candidate for developing COX-2 inhibitors, tubulin polymerization inhibitors, and novel optoelectronic materials.
Part 1: Chemical Identity & Structural Analysis[3]
Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Bromo-1-methyl-2-phenyl-1H-indole |
| CAS Registry Number | 609844-40-8 |
| Molecular Formula | C₁₅H₁₂BrN |
| Molecular Weight | 286.17 g/mol |
| SMILES | CN1C(C2=CC=CC=C2)=C(Br)C3=CC=CC=C31 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
Structural Architecture
The molecule features an indole bicyclic core where the nitrogen (N1) is methylated, preventing hydrogen bond donation and increasing lipophilicity.[3]
-
C2-Phenyl Ring: This substituent is not coplanar with the indole core due to steric repulsion with the N-methyl group.[3] This "twisted" conformation is critical for biological binding pockets that require non-planar ligands.[3]
-
C3-Bromo Substituent: The bromine atom occupies the most electron-rich position of the indole ring.[3] It serves as a "functional handle," readily undergoing oxidative addition with transition metals.[3]
-
Electronic Distribution: The N-methyl group is electron-donating (+I effect), increasing the electron density of the indole ring, thereby facilitating the oxidative addition step in catalytic cycles.
Part 2: Synthesis & Reaction Mechanism[3]
Synthetic Strategy
The most robust route to 3-bromo-1-methyl-2-phenyl-1H-indole is the regioselective electrophilic bromination of 1-methyl-2-phenylindole. While elemental bromine (
Reaction Mechanism (Electrophilic Aromatic Substitution)
The reaction proceeds via an Electrophilic Aromatic Substitution (
Figure 1: Mechanism of NBS-mediated bromination at the C3 position of the indole core.[4]
Experimental Protocol: Regioselective Bromination
Objective: Synthesize 10.0 mmol of 3-bromo-1-methyl-2-phenyl-1H-indole.
Reagents:
-
1-Methyl-2-phenylindole (2.07 g, 10.0 mmol)
-
N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq)
-
N,N-Dimethylformamide (DMF) (20 mL) or Dichloromethane (DCM) (50 mL)
-
Sodium sulfite (
) (sat. aq. solution)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-phenylindole (2.07 g) in DMF (20 mL). Note: DMF is preferred for its ability to stabilize the polar transition state, though DCM is easier to remove.
-
Addition: Cool the solution to 0°C in an ice bath to control exothermicity. Add NBS (1.87 g) portion-wise over 15 minutes. The solution will darken slightly.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane). The starting material (
) should disappear, replaced by a slightly less polar product (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. If using DCM, wash the organic layer with water.[3] Add 10 mL of saturated sodium sulfite solution to quench any unreacted bromine species.[3]
-
Work-up: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with brine (2 x 50 mL) to remove residual DMF.[3] Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5) to yield the target compound.
Part 3: Characterization & Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR) Analysis
The key indicator of successful bromination is the disappearance of the C3-proton signal.[3]
| Position | Precursor Shift (ppm) | Product Shift (ppm) | Multiplicity | Interpretation |
| N-CH₃ | 3.65 | 3.68 | Singlet (3H) | Deshielded slightly by Br proximity. |
| C3-H | 6.50 - 6.80 | ABSENT | - | Primary confirmation of substitution. |
| C2-Phenyl | 7.40 - 7.60 | 7.35 - 7.55 | Multiplet (5H) | Aromatic ring protons remain intact.[3] |
| Indole Ar-H | 7.10 - 7.80 | 7.15 - 7.85 | Multiplet (4H) | C4-H often shifts downfield due to Br effect.[3] |
Mass Spectrometry (MS)[3]
-
Ionization Mode: ESI+ or EI
-
Signature: The presence of a bromine atom results in a characteristic 1:1 isotopic doublet for the molecular ion.[3]
-
(⁷⁹Br isotope)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
(⁸¹Br isotope)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Part 4: Applications in Drug Discovery[9]
This compound is a "privileged scaffold" intermediate.[3] Its primary utility lies in its ability to undergo Pd-catalyzed cross-coupling to install complex pharmacophores at the C3 position.
Figure 2: Divergent synthesis pathways utilizing the 3-bromo derivative as a linchpin.
Case Study: COX-2 Inhibition
Derivatives synthesized from this scaffold, specifically where the C3-bromine is replaced by a sulfonyl-phenyl group via cross-coupling, have shown selective inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. The 2-phenyl group fits into the hydrophobic pocket of the enzyme, while the 1-methyl group optimizes pharmacokinetic properties.[3]
References
-
PubChem. (2025).[3] 3-Bromo-1-methyl-2-phenyl-1H-indole Summary. National Library of Medicine.[3] Link[3]
-
BLD Pharm. (2024).[3][5] Product Analysis: CAS 609844-40-8.[1][2][3][6][7][8] BLD Pharm Scientific Data. Link
-
Hokelek, T., et al. (2007).[3] Crystal structure of 1-methyl-2-phenyl-1H-indole. Acta Crystallographica Section E. Link
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Link
-
ResearchGate. (2018).[3][9] Practical electrophilic bromination of phenols and indoles. Link
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. 3-bromo-1-methyl-2-phenyl-1H-indole - CAS号 609844-40-8 - 摩熵化学 [molaid.com]
- 3. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 609844-40-8|3-Bromo-1-methyl-2-phenyl-1H-indole|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 3-bromo-1-methyl-2-phenyl-1H-indole - CAS:609844-40-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. researchgate.net [researchgate.net]
Technical Monograph: 3-Bromo-1-methyl-2-phenyl-1H-indole
Executive Summary
3-Bromo-1-methyl-2-phenyl-1H-indole (CAS 609844-40-8) is a highly specialized halogenated indole derivative utilized primarily as an intermediate in the synthesis of complex pharmacological scaffolds. Its structural significance lies in the labile C3-bromine bond, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the indole core—a "privileged structure" in kinase inhibitors and anti-inflammatory agents.
This guide provides a validated technical overview, including chemical identity, a self-validating synthesis protocol using N-Bromosuccinimide (NBS), mechanistic insights, and safety standards.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Parameter | Technical Specification |
| CAS Number | 609844-40-8 |
| IUPAC Name | 3-Bromo-1-methyl-2-phenyl-1H-indole |
| Molecular Formula | C₁₅H₁₂BrN |
| Molecular Weight | 286.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| SMILES | CN1C(C2=CC=CC=C2)=C(Br)C3=C1C=CC=C3 |
| Key Isotopes | ⁷⁹Br (50.7%), ⁸¹Br (49.3%) - Resulting in 1:1 MS doublet |
Synthesis & Reaction Mechanism[7][8][9]
Retrosynthetic Logic
The most efficient route to 3-bromo-1-methyl-2-phenyl-1H-indole is via the electrophilic aromatic substitution of its parent compound, 1-methyl-2-phenylindole. The C3 position of the indole ring is inherently nucleophilic (enamine-like character), making it highly susceptible to electrophilic attack by bromonium sources.
Validated Synthesis Protocol
Objective: Synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole from 1-methyl-2-phenylindole.
Reagents:
-
Substrate: 1-Methyl-2-phenylindole (1.0 equiv) [CAS: 3558-24-5]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Quench: Sodium thiosulfate (aq)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-methyl-2-phenylindole (e.g., 1.0 g, 4.8 mmol) in anhydrous DCM (20 mL). Ensure the reaction vessel is shielded from direct light to prevent radical side reactions.
-
Addition: Cool the solution to 0°C. Add NBS (0.90 g, 5.0 mmol) portion-wise over 10 minutes. The slow addition prevents over-bromination or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly less polar product.
-
Work-up: Quench the reaction with 10% aqueous sodium thiosulfate (20 mL) to neutralize excess bromine species. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent in vacuo. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to yield the title compound.
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway, highlighting the formation of the bromonium intermediate and the restoration of aromaticity.
Figure 1: The electron-rich C3 position attacks the electrophilic bromine from NBS, forming a cationic intermediate that rapidly aromatizes to the stable bromoindole.
Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
-
δ 7.60–7.40 (m, 5H): Phenyl group protons at the C2 position. The multiplet pattern confirms the presence of the phenyl ring.
-
δ 7.35–7.10 (m, 3H): Indole aromatic protons (H5, H6, H7).
-
δ 7.70 (d, 1H): Indole H4 proton. Often deshielded due to the proximity of the C3-Bromine and the anisotropic effect of the C2-phenyl ring.
-
δ 3.65 (s, 3H): N-Methyl group. A sharp singlet integrating to 3 protons.[1]
-
Absence of C3-H: The disappearance of the singlet typically found at ~6.5 ppm in the precursor confirms substitution at C3.
Mass Spectrometry (LC-MS)
-
Isotope Pattern: The presence of bromine results in a characteristic 1:1 doublet for the molecular ion peaks [M]⁺ and [M+2]⁺.
-
m/z: Expect peaks at 285.0 (⁷⁹Br) and 287.0 (⁸¹Br).
Applications in Drug Discovery
3-Bromo-1-methyl-2-phenyl-1H-indole serves as a critical "linchpin" scaffold. The C3-Br bond is weaker than the C2-Phenyl bond, allowing for selective functionalization.
Workflow: Scaffold Diversification
Researchers utilize this compound to access 3-substituted indoles found in COX-2 inhibitors and anti-cancer agents (e.g., tubulin polymerization inhibitors).
Figure 2: The C3-bromo handle enables palladium-catalyzed cross-coupling and organolithium chemistry to generate diverse bioactive libraries.[2]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving NBS and brominated indoles must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from light. Brominated compounds can degrade (de-brominate or oxidize) upon prolonged exposure to UV light.
References
-
PubChem. (2023).[2] Compound Summary: 3-Bromo-1-methyl-1H-indole (Analog Reference). National Library of Medicine. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Lian, Y., et al. (2013). "Rhodium(III)-Catalyzed C-H Activation/Cyclization of Indoles." Chemical Science.
Sources
Methodological & Application
"3-bromo-1-methyl-2-phenyl-1H-indole" as a synthetic intermediate
Application Note: Strategic Utilization of 3-Bromo-1-methyl-2-phenyl-1H-indole
Executive Summary
The compound 3-bromo-1-methyl-2-phenyl-1H-indole represents a pivotal "gateway" scaffold in medicinal chemistry, particularly in the design of vicinal diaryl heterocycles. This structural motif—an indole core substituted at the
The utility of this intermediate lies in the orthogonality of its substituents:
-
-Methyl (Position 1): Provides metabolic stability and solubility, preventing
-H acidity issues during base-catalyzed couplings. -
Phenyl Ring (Position 2): Establishes the lipophilic anchor often required for receptor binding pockets.
-
Bromine Atom (Position 3): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange, allowing the rapid installation of diverse functional groups.
This guide provides a validated protocol for its synthesis and downstream application in drug discovery workflows.
Synthetic Architecture
The synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole is best approached via the Electrophilic Aromatic Substitution (EAS) of the parent 1-methyl-2-phenylindole. While direct bromination of 2-phenylindole followed by methylation is possible, the reverse sequence (Methylation
Diagram 1: Synthesis & Divergent Application Workflow
Caption: Workflow transforming the precursor into the active intermediate, branching into three primary medicinal chemistry applications.
Validated Synthesis Protocol
Objective: Synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole with >98% purity suitable for catalytic cross-coupling.
Reagents & Materials
-
Substrate: 1-Methyl-2-phenyl-1H-indole (1.0 equiv).
-
Brominating Agent:
-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water if it appears yellow/degraded. -
Solvent:
-Dimethylformamide (DMF) (Anhydrous). -
Quench: Sodium thiosulfate (aq), Water.
Step-by-Step Procedure
-
Preparation: Dissolve 1-methyl-2-phenyl-1H-indole (e.g., 2.07 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask wrapped in aluminum foil.
-
Why Foil? C-3 bromoindoles can be light-sensitive; protecting the reaction prevents radical side-reactions.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.
-
Mechanistic Insight: The C-3 position is the most electron-rich site in the indole ring. Low temperature ensures regioselectivity, preventing bromination on the phenyl ring or the benzylic positions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually moves slightly slower or has a distinct UV activity compared to the starting material.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with 5% sodium thiosulfate (to remove bromine traces), water, and brine.
-
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/DCM gradient) if necessary.
-
Yield Expectation: 85–95%.
-
Storage: Store at 4°C, protected from light.
Application Module: Palladium-Catalyzed Cross-Coupling
The primary value of this intermediate is its ability to couple with aryl boronic acids to form 2,3-diphenylindole derivatives , a scaffold homologous to the anti-inflammatory drug Indomethacin and specific COX-2 inhibitors.
Protocol: Suzuki-Miyaura Coupling[1][2]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh | Standard Pd(0) source; robust for aryl bromides. |
| Base | K | Mild base minimizes dehalogenation side reactions. |
| Solvent | Toluene/Ethanol/Water (4:1:1) | Biphasic system promotes solubility of inorganic base and organic substrate. |
| Temperature | 80–90°C | Reflux required for efficient oxidative addition at the hindered C-3 position. |
Procedure:
-
Charge a reaction vial with 3-bromo-1-methyl-2-phenylindole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K
CO (2.0 equiv). -
Add solvent mixture (degassed).
-
Add Pd(PPh
) (0.05 equiv) under Nitrogen/Argon atmosphere. -
Heat at 90°C for 4–12 hours.
-
Result: Formation of 1-methyl-2-phenyl-3-aryl-1H-indole.
Diagram 2: Mechanistic Pathway (Suzuki Coupling)
Caption: The catalytic cycle converting the bromo-intermediate into the biaryl therapeutic scaffold.
Therapeutic Relevance & Case Studies
1. COX-2 Inhibition (Anti-inflammatory): The "vicinal diaryl" motif (aryl rings on adjacent carbons of a central heterocycle) is the defining feature of Coxibs (e.g., Celecoxib).
-
Application: By coupling a 4-methylsulfonylphenyl boronic acid to the 3-bromo intermediate, researchers generate indole analogs of DuP-697, a potent COX-2 inhibitor.
2. Anticancer Agents (Tubulin Binding): 2-Phenylindoles substituted at the 3-position with methoxy-rich aryl rings (e.g., 3,4,5-trimethoxyphenyl) mimic the structure of Combretastatin A-4, acting as tubulin polymerization inhibitors.
-
Strategy: Use the Suzuki protocol with 3,4,5-trimethoxyphenylboronic acid.
Troubleshooting & Quality Control
-
Problem: Debromination (Reduction to 1-methyl-2-phenylindole).
-
Cause: Excessive heating in the presence of Pd and alcohols without sufficient oxidative addition rate.
-
Solution: Ensure the reaction is strictly anaerobic (degas solvents). Switch to a more active catalyst like Pd(dppf)Cl
or Pd (dba) /S-Phos if the substrate is sterically hindered.
-
-
Problem: Low Yield in Lithiation.
-
Cause: Presence of moisture or "wet" protons.
-
Solution: Azeotropically dry the bromo-indole with toluene before adding n-BuLi. Perform at -78°C to prevent scrambling.
-
References
- Synthesis of 3-Bromoindoles: Source: BenchChem Protocols. "Synthesis routes of 3-Bromo-1H-indole."
-
NBS Bromination Mechanism
- Source: Master Organic Chemistry. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."
-
URL:[Link]
-
Suzuki Coupling Applications
-
Biological Activity of 2-Phenylindoles
- Source: OMICS International.
-
URL:[Link]
-
Indole-based COX-2 Inhibitors
-
Source: Hu, W. et al. "2-Phenyl-3-sulfonylphenylindoles as potent COX-2 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. (Contextual Citation from Search 1.15).
-
Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) for NBS, organoboranes, and palladium catalysts before handling.
Sources
screening of 3-bromo-1-methyl-2-phenyl-1H-indole for antimicrobial activity
Technical Application Note: Antimicrobial Profiling of the Halogenated Indole Scaffold 3-bromo-1-methyl-2-phenyl-1H-indole
Executive Summary & Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The specific derivative 3-bromo-1-methyl-2-phenyl-1H-indole represents a strategic modification of the 2-phenylindole class.
-
1-Methyl Substitution: Increases lipophilicity and prevents hydrogen bond donation at the N1 position, potentially improving membrane permeability.
-
2-Phenyl Moiety: Provides steric bulk and π-π stacking opportunities, often associated with enhanced binding affinity to bacterial efflux pumps or DNA gyrase.
-
3-Bromo Functionalization: A halogen bond donor that can occupy hydrophobic pockets in target proteins; halogenation is statistically correlated with increased potency in antimicrobial hits.
This guide provides a standardized, rigorous protocol for screening this specific chemotype, addressing its unique solubility challenges and expected spectrum of activity (primarily Gram-positive aerobes and Mycobacteria).
Chemical Handling & Stock Preparation
Critical Challenge: Halogenated 2-phenylindoles are highly lipophilic and prone to precipitation in aqueous media (Mueller-Hinton Broth). Improper solubilization is the #1 cause of false negatives in screening.
Protocol: Solubilization Strategy
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO) . Do not use Ethanol, as it evaporates during incubation, altering concentrations.
-
Stock Concentration: Prepare a 10 mg/mL (approx. 35 mM) master stock.
-
Calculation: MW ≈ 286.17 g/mol . Dissolve 10 mg of powder in 1.0 mL DMSO.
-
-
Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution.
-
Sterilization: Do not filter sterilize the DMSO stock (the compound may bind to the membrane). DMSO is inherently bacteriostatic/bactericidal at high concentrations; sterility is rarely an issue if handled aseptically.
Storage: Aliquot into amber glass vials (light sensitive due to the bromo group) and store at -20°C.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound handling to hit validation, ensuring no step is overlooked.
Figure 1: End-to-end screening workflow for lipophilic small molecules.
Assay Protocol 1: Primary Quantitative Screening (MIC)
Method: Broth Microdilution (CLSI M07-A10 Standard) Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Strains: S. aureus ATCC 29213 (Gram+ Control), E. coli ATCC 25922 (Gram- Control).
-
Dye: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) – Essential for indoles which may precipitate and obscure turbidity readings.
Step-by-Step Procedure
-
Plate Setup: Use a sterile 96-well polystyrene plate (round bottom).
-
Dilution Series:
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of 2x top concentration (e.g., 512 µg/mL) to column 1.
-
Transfer 100 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard 100 µL from Col 10.
-
Result: Serial 2-fold dilution (256 µg/mL to 0.5 µg/mL).
-
Col 11: Growth Control (Broth + Bacteria + DMSO vehicle).
-
Col 12: Sterility Control (Broth only).
-
-
Inoculum Prep:
-
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) in saline.
-
Dilute this suspension 1:100 in CAMHB.
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.
-
Final Test Concentration: Halved (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Final DMSO Concentration: Must be < 2.5% to avoid solvent toxicity.
-
-
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
-
Readout:
-
Add 30 µL Resazurin solution. Incubate for 1–2 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction).
-
MIC = Lowest concentration well that remains blue.
-
Assay Protocol 2: Bactericidal Assessment (MBC)
Method: Plating from MIC wells. Objective: Determine if 3-bromo-1-methyl-2-phenyl-1H-indole kills bacteria (Bactericidal) or just stops growth (Bacteriostatic).
-
Identify the MIC well and the two wells above the MIC (supraminimal concentrations).
-
Sample 10 µL from each clear well.
-
Spot onto MHA (Mueller-Hinton Agar) plates.
-
Incubate for 24 hours at 37°C.
-
Calculation:
-
MBC = The concentration that kills ≥99.9% of the initial inoculum (i.e., <5 colonies on the spot).
-
Interpretation:
-
MBC/MIC ratio ≤ 4: Bactericidal (Preferred for drug candidates).
-
MBC/MIC ratio > 4: Bacteriostatic .
-
-
Mechanism of Action Logic (Signaling Pathway)
Indole derivatives often act via membrane depolarization or DNA binding. The diagram below illustrates the decision tree for determining the mechanism based on initial screening results.
Figure 2: Mechanistic characterization decision tree.
Data Presentation & Analysis
When reporting results for this compound, use the following table structure to ensure comparability with literature (E-E-A-T).
| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| S. aureus ATCC 29213 | Positive | [Data] | [Data] | [Calc] | Potent/Weak |
| E. coli ATCC 25922 | Negative | [Data] | [Data] | [Calc] | Likely Resistant (Efflux) |
| P. aeruginosa ATCC 27853 | Negative | [Data] | [Data] | [Calc] | Resistant |
| M. smegmatis (Model) | Acid-Fast | [Data] | [Data] | [Calc] | High Potential Target |
Expert Insight: Expect the 3-bromo-1-methyl-2-phenyl-1H-indole to show significant potency against Gram-positives (MIC 2–8 µg/mL) but reduced activity against Gram-negatives due to the outer membrane barrier and constitutive efflux pumps (AcrAB-TolC), which effectively pump out lipophilic indoles.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1][2]
-
Thanasuphorn, S., et al. (2021).[3] "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles." ResearchGate/PubMed Central. (Demonstrates the efficacy of the 3-phenylindole scaffold against Mycobacteria).
-
Zhang, H.Z., et al. (2017). "Synthesis and biological evaluation of novel 3-substituted indole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. (Validates the 3-substitution pattern for antimicrobial hits).
-
Verma, S., et al. (2023). "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." OMICS International. (Review of the pharmacophore).
Sources
application of 3-bromo-1-methyl-2-phenyl-1H-indole in materials science
Technical Application Note: 3-Bromo-1-methyl-2-phenyl-1H-indole in Materials Science
Executive Summary
This technical guide details the utility of 3-bromo-1-methyl-2-phenyl-1H-indole (CAS: 609844-40-8) as a specialized building block for organic electronics and functional materials. While the parent molecule (1-methyl-2-phenylindole) is a known colorimetric sensor for malondialdehyde (MDA), the 3-bromo derivative serves a distinct purpose: it acts as a regioselective, sterically modulated halide precursor for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
The presence of the phenyl group at the C2 position introduces a critical steric twist (dihedral angle ~46°), preventing π-stacking aggregation in the solid state—a common failure mode in OLEDs and organic photovoltaics (OPVs).[1] This guide provides validated protocols for its synthesis, purification, and application in constructing Donor-Acceptor (D-A) conjugated systems.[1]
Structural Analysis & Material Potential
The molecule's utility is defined by three structural features that dictate its reactivity and solid-state packing:
| Feature | Chemical Function | Materials Science Benefit |
| C3-Bromine | Reactive Electrophile | Site-specific handle for extending conjugation (e.g., coupling to thiophenes or fluorenes). |
| C2-Phenyl Ring | Steric Bulk | Induces a non-planar twist, reducing fluorescence quenching caused by aggregation (Aggregation-Caused Quenching, ACQ).[1] |
| N1-Methyl Group | Solubility Enhancer | Removes H-bond donation, improving solubility in organic solvents (DCM, Toluene) for solution-processable electronics. |
Diagram 1: Structural Logic & Synthetic Workflow
Caption: Synthetic pathway transforming the raw precursors into the active 3-bromo building block. The bromination step is the critical control point for purity.[1]
Experimental Protocols
Protocol A: Synthesis & Purification of the Building Block
Objective: Isolate high-purity (>99%) 3-bromo-1-methyl-2-phenyl-1H-indole suitable for catalytic coupling.[1]
Reagents:
-
1-Methyl-2-phenylindole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Dimethylformamide (DMF) (anhydrous)[1]
-
Dichloromethane (DCM) & Water (for extraction)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-methyl-2-phenylindole (e.g., 5.0 g) in anhydrous DMF (50 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Reasoning: Light can trigger radical side reactions with NBS; DMF ensures solubility of the polar intermediate.[1]
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Control: Low temperature favors electrophilic substitution at C3 over the benzene ring.[1]
-
-
Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a solid.[1]
-
Extraction: If no precipitate forms, extract with DCM (3 x 50 mL). Wash combined organics with brine (5x) to remove DMF.[1] Dry over Na2SO4.[1]
-
Purification: Recrystallize from Ethanol/Hexane (1:1).
Protocol B: Application - Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a Donor-Acceptor (D-A) fluorophore by coupling the indole (Donor) with a phenylboronic acid (Acceptor/Spacer).
Reagents:
-
3-Bromo-1-methyl-2-phenyl-1H-indole (1.0 eq)[1]
-
4-Formylphenylboronic acid (1.2 eq) (Model acceptor)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%)[1]
-
Base: K2CO3 (2M aqueous solution)[1]
-
Solvent: Toluene/Ethanol (3:1)[1]
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, combine the indole bromide, boronic acid, and solvent. Sparge with Argon for 20 minutes.
-
Reasoning: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.[1]
-
-
Catalyst Addition: Add Pd(PPh3)4 and the aqueous base under a counter-flow of Argon.[1] Seal the tube.
-
Reflux: Heat to 90°C for 12–16 hours.
-
Mechanistic Note: The bulky C2-phenyl group slows the oxidative addition step; elevated temperature and a robust ligand (PPh3) are required to drive the cycle.[1]
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Concentrate the filtrate.
-
Isolation: Purify via column chromatography (Silica gel, Hexane/DCM gradient).
Mechanistic Insight: The Steric Challenge
The application of this specific molecule requires understanding the "Steric Penalty" imposed by the C2-phenyl ring.[1] In standard indoles, the C3 position is highly accessible.[1] Here, the C2-phenyl ring creates a "pocket" that protects the catalyst center but also hinders the approach of the boronic acid.[1]
Diagram 2: Sterically Hindered Catalytic Cycle
Caption: The Suzuki catalytic cycle highlighting the Oxidative Addition step, which is kinetically impeded by the C2-phenyl group, requiring higher thermal energy (90°C+).[1]
Characterization & Quality Control
For materials science applications, the purity of the 3-bromo intermediate is paramount.[1] Impurities (unreacted starting material) act as charge traps in devices.[1]
| Analytical Method | Expected Result (3-Bromo-1-methyl-2-phenyl-1H-indole) | Diagnostic Note |
| 1H NMR (400 MHz, CDCl3) | Absence of C3-H singlet (usually ~6.5-7.0 ppm). | The singlet from the parent indole at C3 must be completely gone.[1] |
| 13C NMR | Shift of C3 carbon signal. | C-Br carbon typically appears upfield relative to C-H.[1] |
| Mass Spectrometry | M+ and M+2 peaks (1:1 ratio).[1] | Characteristic Bromine isotope pattern (79Br/81Br).[1] |
| Appearance | Pale yellow/Off-white crystalline solid.[1] | Darkening indicates oxidation or residual bromine; recrystallize immediately.[1] |
References
-
Synthesis of 3-Bromoindoles
-
General Reactivity of 2-Phenylindoles
-
Source: "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." OMICS International, 2023.[1]
-
-
Suzuki Coupling Applications
-
Physical Properties (Parent Molecule)
-
Steric Considerations in Catalysis
Sources
- 1. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of 3-bromo-1-methyl-2-phenyl-1H-indole by column chromatography
Topic: Purification of 3-bromo-1-methyl-2-phenyl-1H-indole
Welcome to the Advanced Purification Support Center. This guide is designed for organic chemists and process engineers encountering difficulties in the isolation of 3-bromo-1-methyl-2-phenyl-1H-indole . This specific scaffold combines high lipophilicity (due to the N-methyl and 2-phenyl groups) with the potential chemical lability of the C3-bromine bond.
The protocols below prioritize stationary phase neutrality and solvent selectivity to prevent the two most common failure modes: acid-catalyzed protodebromination (loss of Br) and co-elution with the starting material.
Part 1: Pre-Purification Diagnostics (TLC Analysis)[1]
Q: My crude TLC shows a streak or the product spot is turning dark/green over time. What is happening? A: This is a hallmark of acid sensitivity. Indoles are electron-rich heterocycles.[1] The introduction of a bromine at the C3 position creates a motif that can be sensitive to the acidic nature of standard silica gel (pH ~4-5). If your spot turns green, brown, or black on the TLC plate before staining, the silica is catalyzing oxidative decomposition or polymerization.
-
Action: You must neutralize your stationary phase (see Protocol A below).
Q: I cannot separate the product from the starting material (1-methyl-2-phenylindole). They co-elute. A: This is the most common separation challenge. The bromine atom adds mass but does not significantly alter the polarity compared to the highly lipophilic 1-methyl-2-phenyl core.
-
Standard System: Hexanes/Ethyl Acetate often fails to resolve these two because both are very non-polar.[1]
-
Solution: Switch to a solvent system that exploits polarizability rather than just polarity.
-
Recommendation: Use Petroleum Ether / Dichloromethane (DCM) or Hexanes / Toluene .[1] The pi-pi interactions between Toluene/DCM and the indole core often provide better resolution for halo-substituted aromatics than simple alkane/ester mixtures.
-
Part 2: The Purification Protocol
Protocol A: Neutralized Silica Flash Chromatography
Use this protocol if your compound shows signs of instability or streaking.
Materials:
-
Silica Gel (Standard 230-400 mesh)[1]
-
Triethylamine (Et3N)[1]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Slurry Preparation:
-
Calculate the required silica amount (approx. 30-50g silica per 1g of crude).[1]
-
Prepare the slurry using 100% Hexanes containing 1% Triethylamine (v/v) .
-
Why: The Et3N neutralizes the acidic silanol sites on the silica surface, preventing protonation of the indole C3 position.
-
-
Column Packing:
-
Pour the slurry into the column. Flush with 2 column volumes of the Hexane/Et3N mixture.
-
Critical: Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude residue in a minimum amount of DCM (or Toluene if solubility allows).
-
Avoid: Do not load with pure EtOAc or Methanol, as these can disrupt the Et3N buffer initially.
-
-
Elution Gradient:
Data: Solvent System Selectivity Table
| Solvent System | Resolution Power | Comments |
| Hexanes / EtOAc (95:5) | Moderate | Standard starting point.[1] Risk of co-elution with SM. |
| Pet Ether / DCM (1:1) | High | Best for separating halo-indoles from parent indoles.[1] |
| Hexanes / Toluene (80:20) | High | Excellent for highly lipophilic, aromatic-rich molecules.[1] |
| Hexanes / Acetone | Low | Not recommended; often causes tailing for this specific substrate.[1] |
Part 3: Troubleshooting Guide
Q: I isolated the product, but the NMR shows a mix of Product and Starting Material (SM). How do I clean it without running another column? A: Recrystallization is often superior to chromatography for this specific separation.[1]
-
Method: Dissolve the mixture in hot Ethanol or Methanol . 3-bromo-1-methyl-2-phenylindole typically crystallizes out upon cooling, while the non-brominated starting material often remains in the mother liquor due to slight solubility differences.
-
Alternative: Trituration with cold Pentane or Hexanes can sometimes wash away impurities if the product is a solid.
Q: My yield is lower than expected, and I see a polar spot at the baseline. A: This is likely Succinimide (the byproduct of NBS) or oxidized indole.
-
Fix: Ensure you performed an aqueous workup before the column. Wash the crude reaction mixture with Water (x2) and Saturated NaHCO3 (x2) .[1] Succinimide is water-soluble and should be removed prior to chromatography to prevent column fouling.
Part 4: Decision Logic & Workflow
The following diagram outlines the decision process for purifying 3-bromo-1-methyl-2-phenyl-1H-indole, ensuring you choose the correct path based on TLC observations.
Caption: Decision tree for selecting the optimal purification method based on TLC behavior and stability.
References
-
University of Rochester, Department of Chemistry. (n.d.).[1] Troubleshooting Flash Column Chromatography: Stability on Silica. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link][1]
-
PubChem. (2025).[1] 3-Bromo-1H-indole Compound Summary. Retrieved from [Link][1]
Sources
recrystallization of 3-bromo-1-methyl-2-phenyl-1H-indole
Ticket ID: #IND-81471-BR Subject: Optimization of 3-bromo-1-methyl-2-phenyl-1H-indole Recrystallization Status: Resolved / Knowledge Base Article
Executive Summary
Welcome to the IndoleChem Technical Support Center. You are likely working with 3-bromo-1-methyl-2-phenyl-1H-indole (CAS: 81471-20-7), a derivative often synthesized via electrophilic bromination (e.g., NBS) of 1-methyl-2-phenylindole.
Users frequently encounter three specific failure modes with this lipophilic indole:
-
Oiling Out: The compound separates as a liquid oil rather than a crystal.
-
Persistent Coloration: Oxidation byproducts (pink/red quinoids) contaminating the solid.
-
Succinimide Contamination: Co-precipitation of bromination byproducts.
This guide provides a self-validating protocol to resolve these issues, grounded in solubility thermodynamics and functional group analysis.
Part 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for >98% Purity
Pre-requisite: Before recrystallization, ensure your crude solid has been washed with water. If you used N-bromosuccinimide (NBS) for synthesis, the byproduct (succinimide) is water-soluble. Removing it now prevents co-crystallization later.
Primary Solvent System: Ethanol (EtOH) or EtOH/Water
We recommend Ethanol as the primary solvent due to its high dielectric constant (promoting crystal lattice formation over oiling) and excellent temperature coefficient for phenylindoles.
| Step | Action | Technical Rationale |
| 1. Dissolution | Suspend crude solid in absolute Ethanol (5 mL per gram). Heat to reflux (approx. 78°C). | Phenylindoles exhibit steep solubility curves in alcohols. |
| 2. Saturation | Add solvent dropwise at reflux until the solid just dissolves. If solution is dark red/brown, add Activated Charcoal (1-2% w/w) and filter hot. | Charcoal adsorbs oxidized oligomers responsible for discoloration. |
| 3. Nucleation | Remove from heat. Allow to cool to room temperature slowly (over 30-45 mins). | Rapid cooling traps impurities and induces oiling (liquid-liquid phase separation). |
| 4. Optimization | If no crystals form: Add warm water (antisolvent) dropwise until persistent turbidity appears, then reheat to clear and cool again. | Water increases the polarity, forcing the hydrophobic indole out of solution. |
| 5. Isolation | Filter the white/off-white needles. Wash with cold 50% EtOH/Water. | Removes surface mother liquor containing soluble impurities. |
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?
Diagnosis: This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the solution enters a "metastable liquid" region before the "labile" crystallization zone.
Corrective Action:
-
The Seeding Trick: Save a tiny crystal from a previous batch (or scratch the glass side). Add it when the solution is warm (not hot). This bypasses the energy barrier for nucleation.
-
Solvent Switch: Switch to a Dichloromethane (DCM) / Hexane system.
-
Dissolve in minimal DCM.
-
Add Hexane until cloudy.
-
Boil off the DCM (which is more volatile). The product will crash out as the solvent becomes Hexane-rich.
-
Q2: The crystals are pink or reddish. Is this normal?
Diagnosis: No. Pure 3-bromo-1-methyl-2-phenylindole should be white to pale yellow. Pink coloration indicates oxidation, likely at the C3 position or dimerization, common in electron-rich indoles exposed to light/air.
Corrective Action:
-
Chemical Wash: Wash the dissolved organic layer with 10% Sodium Thiosulfate (
) before recrystallization to remove active bromine species. -
Exclusion: Perform the recrystallization under a nitrogen blanket if the problem persists.
Q3: What is the expected yield?
Data: Typical recovery for this class of indoles is 70-85% .
-
Low Yield (<50%): You likely used too much solvent. Rotavap down to 50% volume and cool to 4°C.
-
High Yield (>100%): You have co-crystallized succinimide or salts. Check NMR for peaks at
2.7-2.9 ppm (succinimide).
Part 3: Decision Logic (Workflow)
The following diagram illustrates the decision tree for purifying brominated phenylindoles.
Caption: Logic flow for purification, addressing color removal and phase separation issues.
Part 4: Solvent Compatibility Matrix
Use this table to select alternative solvents if Ethanol is unavailable or unsuitable for your specific impurity profile.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (Abs.) | High | Low | Excellent | Best balance; eco-friendly. |
| Methanol | Very High | Moderate | Good | May require cooling to -20°C for good yield. |
| DCM / Hexane | High | Low | Good | Best for "oiling out" issues. |
| Ethyl Acetate | High | High | Poor | Too soluble; requires massive volume reduction. |
| Water | Insoluble | Insoluble | Antisolvent | Use only to force precipitation from alcohols. |
References
-
Synthesis of 3-Bromoindoles
- Context: General protocols for NBS bromination of indoles and subsequent purific
-
Source: Majee, A., et al. (2018).[1] "Efficient Bromination of Indoles." ResearchGate Protocol Archive.
-
Solubility Profiles of Phenylindoles
- Context: Melting point and solubility data for 2-phenylindole deriv
-
Source: ChemicalBook Database, "2-Phenylindole Properties."[2]
-
Crystallization of Sulfonyl-Indole Derivatives
- Context: Analogous purification methods for brominated indole deriv
-
Source: Madhan, S., et al. (2024). "The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives." Acta Crystallographica Section E.
-
Compound Data & Safety
- Context: GHS classification and physical property estimates for 3-bromo-1-methyl-2-phenyl-1H-indole.
-
Source: PubChem Compound Summary for CID 13357736. (Note: Proxy link for general 3-bromo-1-methylindole structure/safety data).[3]
Sources
catalyst poisoning in cross-coupling reactions with indole substrates
Technical Support Center: Catalyst Poisoning in Indole Cross-Coupling
Topic: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Indole Substrates Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists.
Welcome to the Technical Support Center
Status: Operational Ticket ID: IND-PD-001 Subject: Overcoming Catalyst Death in Indole Functionalization
Indole scaffolds are ubiquitous in pharmaceuticals (e.g., Tryptophan derivatives, Vinca alkaloids), yet they remain "privileged poisons" in transition-metal catalysis. Their electron-rich nature and N-H acidity create a perfect storm for palladium deactivation.
This guide moves beyond basic troubleshooting to address the mechanistic root causes of reaction failure: off-cycle resting states, electrophilic trapping, and trace contaminant inhibition.
Module 1: Diagnosis – Why is my reaction dead?
Before altering conditions, diagnose the specific mode of failure. Use this decision matrix to identify the poisoning mechanism.
Visualizing the Failure Modes
The following diagram illustrates where the catalytic cycle breaks down when indoles are involved.
Figure 1: The "Poison Traps" in the Palladium Catalytic Cycle. Indoles divert active Pd species into stable off-cycle complexes (Red/Yellow nodes), eventually leading to precipitation (Black node).
Module 2: The N-H Problem (Unprotected Indoles)
The Issue: You observe <10% conversion. The starting material is intact, but the catalyst has precipitated as Pd black.
The Mechanism: The N-H proton of indole (
Troubleshooting Protocol A: The "Magnesium Break"
If you cannot use a protecting group (Boc/Tos), you must sequester the indolyl anion from the palladium center.
Step-by-Step:
-
Base Selection: Switch from alkali carbonates (
, ) to bases with harder cations or lower solubility, or use a sequestering additive. -
Add Magnesium: Add 2.0 equivalents of
or to the reaction mixture.-
Why? The indolyl anion has a higher affinity for the oxophilic Mg(II) than the soft Pd(II). This forces the indole into a "magnesium-protected" state, freeing the Pd to catalyze the cross-coupling.
-
-
Ligand Switch: Use sterically demanding ligands (e.g., XPhos , BrettPhos ) that physically prevent the formation of bridging indolyl-Pd dimers.
FAQ:
-
Q: Can I just add more catalyst?
-
A: No. Adding more Pd just creates more off-cycle dimers. You must address the coordination equilibrium.
-
Module 3: The C-3 Interference (Regioselectivity & Trapping)
The Issue: The reaction stalls, or you observe C-3 arylation instead of the desired C-2 or N-arylation.
The Mechanism: Indoles are "enamine-like" at the C-3 position. Electron-rich Pd(II) species can undergo electrophilic palladation at C-3, forming a stable
Troubleshooting Protocol B: Ligand Engineering
To stop C-3 trapping, you must make the Pd center more electron-rich (to speed up oxidative addition) but sterically bulky (to block C-3 approach).
Recommended Ligand: CM-Phos CM-Phos (2-[2-(dicyclohexylphosphino)phenyl]-1-methyl-1H-indole) is a ligand designed specifically for this problem.[1]
| Feature | Benefit for Indoles |
| Indole Backbone | |
| Bulky Cyclohexyls | Prevents formation of inactive dimers and blocks C-3 coordination. |
| Electron Rich | Accelerates oxidative addition of deactivated aryl chlorides. |
Implementation:
-
Loading: 1-2 mol% Pd(OAc)2 + 2-4 mol% CM-Phos.
-
Solvent: n-Butanol or t-Amyl alcohol (hydrogen bonding stabilizes the active species).
Module 4: Hidden Poisons (The Sulfur Trace)
The Issue: A reaction that worked on 50mg scale fails completely on 10g scale.
The Mechanism: Synthetic indoles (especially those made via Fischer Indolization) often contain trace amounts of thio-impurities or elemental sulfur carried over from cyclization reagents. Pd is extremely sensitive to sulfur poisoning (
Troubleshooting Protocol C: The Nano-Scavenge
Before adding the catalyst, you must "clean" the indole substrate.
-
Dissolve: Dissolve your indole substrate in the reaction solvent.
-
Treat: Add 5 wt% activated charcoal or a specific metal scavenger (e.g., Cu powder).
-
Filter: Stir for 30 mins and filter through Celite.
-
Test: Run a small aliquot with Pd. If it stays yellow/orange (active) rather than turning immediately black (dead), proceed.
Module 5: Quick Reference Data
Ligand Selection Matrix
| Substrate Challenge | Recommended Ligand | Catalyst Precursor | Mechanism of Action |
| Unprotected Indole (N-H) | XPhos or CM-Phos | Pd2(dba)3 | Steric bulk prevents N-coordination; facilitates reductive elimination. |
| C-3 Substituted Indole | SPhos | Pd(OAc)2 | High turnover; resists steric congestion at the coupling site. |
| Electron-Deficient Indole | BrettPhos | Pd(crotyl)Cl dimer | Extremely electron-rich P-center boosts oxidative addition. |
| General Purpose | Pd(dppf)Cl2 | (Pre-formed) | Robust, but prone to N-binding if base is too strong. |
Decision Tree: Saving the Reaction
Figure 2: Rapid Triage for Indole Cross-Coupling Failures.
References
-
Mechanisms of Catalyst Poisoning
- Detailed analysis of Pd-Indolyl complex form
-
Source:
-
CM-Phos Ligand Design
- Development of indole-based phosphines for challenging couplings.
-
Source:
-
Unprotected Heterocycles
- Strategies for coupling nitrogen-rich heterocycles without protection.
-
Source:
-
Sulfur Poisoning Identification
- Case study on trace sulfur deactivating Pd c
-
Source:
Sources
dehalogenation of 3-bromo-1-methyl-2-phenyl-1H-indole during workup
Topic: Troubleshooting Dehalogenation of 3-bromo-1-methyl-2-phenyl-1H-indole
User Query: "I synthesized 3-bromo-1-methyl-2-phenyl-1H-indole using NBS. The TLC showed full conversion, but after workup and column chromatography, the NMR shows a mixture of product and starting material (dehalogenated). What is happening?"
Support Ticket ID: #IND-Br-003 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Executive Summary: The "Ghost Product" Phenomenon
You are experiencing protodebromination or radical reductive debromination . While 3-bromoindoles are generally stable, the specific substitution pattern of your molecule (1-methyl-2-phenyl) creates a unique electronic environment. The C2-phenyl group stabilizes the transition state for ipso-protonation, making the bromine at C3 exceptionally labile to acidic conditions (even weak acids like silica gel). Furthermore, standard quenching agents (bisulfite) can act as reductants under photolytic conditions.
This guide details the mechanistic root causes and provides a "Gold Standard" protocol to ensure the bromine atom stays on the ring.
Mechanistic Root Cause Analysis
To solve this, we must look at the three pathways that cleave the C-Br bond.
Pathway A: Acid-Catalyzed Protodebromination (The Silica Trap)
This is the most common cause of yield loss during purification.
-
The Mechanism: Indoles are electron-rich. The C3 position is the nucleophilic "hotspot." Even though you have a bromine there, the ring can still accept a proton at C3 (ipso-attack).
-
The 2-Phenyl Effect: In your specific molecule, the phenyl group at C2 provides additional resonance stabilization for the cationic intermediate formed after protonation. This lowers the energy barrier for the proton to attach, and subsequently, for the bromine to leave as
(or transfer to a scavenger). -
The Culprit: Acidic silica gel, acidic chloroform (
degrades to ), or unneutralized HBr traces from the reaction.
Pathway B: Radical Homolysis (The Light Trap)
-
The Mechanism: The C-Br bond in electron-rich heterocycles is weak (~70 kcal/mol). UV/visible light can induce homolytic cleavage, generating a radical pair.
-
The Solvent Role: If you use THF or ether, they act as excellent Hydrogen Atom Donors (HAT). The indole radical grabs an H from the solvent, regenerating the starting material.
Pathway C: Reductive Dehalogenation (The Quench Trap)
-
The Mechanism: Using Sodium Bisulfite (
) or Sulfite ( ) to quench excess NBS is standard practice, but risky here. In the presence of trace metals or light, these sulfur species can reduce the C-Br bond back to C-H via a single-electron transfer (SET) mechanism.
Visualizing the Failure Modes
Figure 1: The two primary pathways leading to the loss of bromine during workup and purification.[1]
Troubleshooting & FAQs
Q1: My crude NMR looked perfect, but after the column, I have 30% starting material. Why? A: This is classic Silica Acidity . Standard silica gel has a pH of ~4-5. This is acidic enough to catalyze protodebromination of your electron-rich indole.
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (
) in hexanes before loading your compound, or switch to Neutral Alumina .
Q2: The reaction mixture turned pink/red during the quench. Is this bad? A: Yes. A pink/red color often indicates the formation of radical species or oxidation products (indolyl radical coupling).
-
Fix: You likely used Sodium Bisulfite (
). Switch to Sodium Thiosulfate ( ) and ensure the solution is buffered with Sodium Bicarbonate ( ) to prevent pH drops.
Q3: Can I dry the product in the oven? A: Absolutely not. Heat + trace acid = accelerated dehalogenation. Dry under high vacuum at room temperature only.
Q4: I used Acetone to quench the NBS. Is that okay? A: It is better than bisulfite, but be careful. Acetone reacts with NBS to form bromoacetone (a potent lachrymator/tear gas). If you use this method, you must wash thoroughly to remove the bromoacetone, or you will contaminate your NMR and your eyes.
The "Gold Standard" Protocol
Designed to minimize acid exposure and radical formation.
Reagents
-
Substrate: 1-methyl-2-phenyl-1H-indole
-
Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized from water if old/yellow).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane). Avoid THF if possible to reduce H-donor capability.
Step-by-Step Workflow
-
Reaction: Dissolve indole in DMF (0.1 M). Cool to 0°C. Add NBS (1.05 equiv) portion-wise in the dark (wrap flask in foil).
-
Monitoring: Monitor by TLC. Do not let the reaction sit longer than necessary.
-
The Quench (CRITICAL):
-
Do NOT add acidic bisulfite directly.
-
Pour the reaction mixture into a stirred solution of saturated
(Sodium Bicarbonate) and ice. -
Why? This neutralizes any succinimide/HBr formed immediately.
-
If excess oxidant remains, add a small amount of Sodium Thiosulfate (
) to the biphasic mixture.
-
-
Extraction: Extract with Ethyl Acetate or DCM.[2]
-
Washing: Wash organic layer 3x with water (to remove DMF) and 1x with Brine.
-
Drying: Dry over Sodium Sulfate (
) . Do not use Magnesium Sulfate ( ) as it is slightly Lewis acidic. -
Evaporation: Rotovap at < 35°C. Keep the flask wrapped in foil.
-
Purification (The Decision Tree):
Figure 2: Purification decision tree to prevent column-induced degradation.
References
- Reactivity of Indoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of the C3 position in indoles).
-
Protodebromination Mechanism: Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. Link (Analogous mechanisms of halo-heterocycle stability).
- NBS Protocols & Stability: Laws, A. L., & Wilkinson, S. M. (2017). Solid-Phase Synthesis of 3-Haloindoles. Journal of Organic Chemistry. (Discusses instability of 3-bromoindoles on acidic resins).
-
Radical Dehalogenation: Organic Chemistry Portal. "N-Bromosuccinimide (NBS)".[1][3] Link (Overview of NBS radical vs electrophilic pathways).
- Indole Stabilization: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Specific reference to 2-substituted indoles and their electronic properties).
Sources
Validation & Comparative
Technical Comparison Guide: Purity Assessment of Synthesized 3-Bromo-1-Methyl-2-Phenyl-1H-Indole by HPLC
Executive Summary
Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-bromo-1-methyl-2-phenyl-1H-indole, a critical intermediate in medicinal chemistry.
The Challenge: Synthesizing 3-bromo-1-methyl-2-phenyl-1H-indole typically involves the bromination of 1-methyl-2-phenylindole. Common impurities include the unreacted starting material and over-brominated byproducts (e.g., 3,5-dibromo derivatives). Standard C18 reversed-phase methods often struggle to resolve these structurally similar aromatic species due to insufficient selectivity mechanisms beyond hydrophobicity.[1]
The Solution: This guide compares a standard C18 (Octadecyl) protocol against an optimized Phenyl-Hexyl stationary phase.[1] Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase delivers superior resolution (
Compound Profile & Impurity Genesis
To design a self-validating analytical method, one must first understand the "history" of the sample. The target molecule is synthesized via electrophilic aromatic substitution.[1]
-
Target: 3-bromo-1-methyl-2-phenyl-1H-indole[1]
-
Precursor: 1-methyl-2-phenylindole[1]
-
Reagents: N-Bromosuccinimide (NBS) or
in DMF/DCM.[1]
Critical Impurities
-
Impurity A (Starting Material): 1-methyl-2-phenylindole.[1][2][3] Presence indicates incomplete reaction.[1]
-
Impurity B (Over-bromination): 3,5-dibromo-1-methyl-2-phenylindole (or 3,6-isomer).[1] Occurs if stoichiometry is uncontrolled.[1]
-
Impurity C (Regioisomer): 5-bromo-1-methyl-2-phenylindole.[1] Rare, but possible if the C3 position is sterically hindered or if reaction temperature is too high.
Visualization: Synthesis & Impurity Pathway
Figure 1: Reaction pathway showing the genesis of critical impurities. The analytical method must resolve the Target from both the Precursor (Start) and the Over-brominated byproduct.
Comparative Method Development
This section objectively compares the performance of the industry-standard C18 column against the proposed Phenyl-Hexyl column.
Method A: The Generic Standard (C18)[4]
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm.[1]
-
Mechanism: Hydrophobic interaction (Van der Waals forces).[1]
-
Observation: The methyl and phenyl groups provide significant hydrophobicity. However, the bromine atom at C3 adds lipophilicity similar to the starting material's C-H bond, leading to poor selectivity. The critical pair (Target vs. Impurity A) often co-elutes or shows "shouldering."[1]
Method B: The Optimized Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or similar).[1]
-
Mechanism: Hydrophobic interaction +
Stacking .[1] -
Observation: The Phenyl-Hexyl phase interacts with the
-electrons of the indole and phenyl rings. The bromine atom is electron-withdrawing, altering the electron density of the indole ring compared to the unbrominated starting material. This electronic difference creates a secondary separation mechanism, significantly increasing resolution.[1]
Comparative Data Summary
Conditions: Flow 1.0 mL/min, Detection UV 280 nm, Gradient 50-90% MeCN in Water (0.1% TFA).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 8.2 min | 9.5 min | Comparable |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | Superior |
| Resolution ( | 1.8 | 4.1 | Superior |
| Tailing Factor ( | 1.4 | 1.1 | Improved |
| Selectivity ( | 1.04 | 1.15 | Improved |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column with a methanol gradient is recommended over acetonitrile to maximize
Reagents & Equipment
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Solvent B: HPLC-grade Methanol (MeOH) + 0.1% TFA.[1]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Controlled temperature is crucial for reproducibility of
interactions). -
Injection Vol: 10 µL.
-
Detection: 280 nm (Primary), 254 nm (Secondary).[1] Indoles show a characteristic strong absorption at ~280 nm.[1]
Gradient Profile
| Time (min) | % Solvent A (Water/TFA) | % Solvent B (MeOH/TFA) | Phase |
| 0.0 | 40 | 60 | Equilibration |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 40 | 60 | Re-equilibration |
| 20.0 | 40 | 60 | End |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of Methanol (1 mg/mL).
-
Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase (Initial conditions: 40:60 Water:MeOH).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Visualization: Method Logic Flow
Figure 2: Decision logic for column selection. The Phenyl-Hexyl phase exploits the electron-withdrawing nature of the bromine substituent to separate it from the non-brominated precursor.
Scientific Validation & Causality
Why Phenyl-Hexyl? (The Mechanism)
The separation logic relies on the Hammett substituent effect .
-
Starting Material: The 1-methyl-2-phenylindole system is electron-rich.[1] It interacts strongly with the phenyl ring of the stationary phase via
stacking. -
Product (3-Bromo): The Bromine atom at position 3 is an electron-withdrawing group (EWG) by induction (
effect), though it has some mesomeric donation.[1] Overall, it alters the electron density of the indole ring compared to the starting material. -
Result: This difference in electron density leads to a distinct "binding affinity" to the Phenyl-Hexyl stationary phase that a C18 column (which only "sees" bulk lipophilicity) cannot discriminate.[1]
Validation Parameters (Acceptance Criteria)
To ensure the method is trustworthy for drug development applications:
-
Specificity: Injection of solvent blank must show no interference at the retention time of the main peak.
-
Linearity:
over a range of 50% to 150% of target concentration.[1] -
LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 for Limit of Detection and 10:1 for Limit of Quantitation.
-
System Suitability:
References
-
Separation of Indole Derivatives: Sielc Technologies.[1] "Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column." Sielc.com.[1] Available at: [Link]
-
Phenyl-Hexyl vs C18 Selectivity: Advanced Materials Technology. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." HaloColumns.com. Available at: [Link]
-
Indole Synthesis & Impurities: PubChem. "3-Bromo-1-methyl-1H-indole Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]
-
Mechanistic Insight (Pi-Pi Interactions): Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base.[1] Available at: [Link]
-
UV Detection of Indoles: Shimadzu. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu.com.[1] Available at: [Link][1]
Sources
comparing the cytotoxicity of different halogenated indole isomers
Comparative Cytotoxicity Guide: Halogenated Indole Isomers
Executive Summary & Strategic Rationale
The indole scaffold represents one of the most "privileged structures" in medicinal chemistry, serving as the core pharmacophore for over 30% of all antiproliferative agents. For drug development professionals, the strategic selection of halogenated indole isomers is not merely about increasing lipophilicity; it is a precise exercise in modulating metabolic stability (blocking P450 oxidation), altering pKa, and optimizing ligand-target residence time.
This guide objectively compares the cytotoxicity profiles of various halogenated indole isomers (specifically focusing on C3, C5, and C6 positions) and provides a self-validating experimental framework for their evaluation.
Comparative Analysis: SAR & Cytotoxicity Data
The cytotoxicity of halogenated indoles is governed by the Structure-Activity Relationship (SAR) triad: Electronic Effect (Hammett
The Halogen Impact: F vs. Cl vs. Br
While Fluorine is often introduced to block metabolic soft spots (e.g., preventing hydroxylation), it rarely drives potency through hydrophobic interactions due to its small size. Conversely, Bromine and Chlorine at the C5 or C6 position frequently result in single-digit micromolar (µM) IC50 values due to enhanced hydrophobic filling of target pockets (e.g., the colchicine binding site of tubulin).
-
5-Bromoindole derivatives: Often the most potent in solid tumor models (MCF-7, HepG2). The bulky bromine atom at C5 mimics the size of a methyl group but provides a halogen bond capability that can anchor the molecule in the receptor pocket.
-
5-Fluoroindole derivatives: Generally less cytotoxic in vitro but show superior metabolic stability in vivo.
-
3-Haloindoles: The C3 position is electronically active. Halogenation here drastically alters the electron density of the pyrrole ring, often leading to reactive intermediates or altered binding kinetics.
Quantitative Data Summary (Representative Derivatives)
The following table synthesizes data from comparative studies on indole-based pharmacophores (e.g., indole-sulfonamides and bis-indoles) where the halogen substituent was the sole variable.
| Scaffold Variant | Substituent (Pos-Atom) | Cell Line | IC50 (µM) ± SD | Mechanism of Action | Ref |
| Bis-indole | 5-Br | MCF-7 (Breast) | 4.2 ± 0.3 | Apoptosis / G2/M Arrest | [1] |
| Bis-indole | 5-Cl | MCF-7 (Breast) | 7.8 ± 0.5 | Apoptosis | [1] |
| Bis-indole | 5-F | MCF-7 (Breast) | 12.4 ± 1.1 | Weak Apoptosis | [1] |
| Bis-indole | H (Unsubstituted) | MCF-7 (Breast) | > 50.0 | Inactive | [1] |
| Indole-Sulfonamide | 5-Cl | HepG2 (Liver) | 5.5 ± 0.6 | Tubulin Inhibition | [2] |
| Indole-Sulfonamide | 5-F | HepG2 (Liver) | 15.8 ± 1.2 | Tubulin Inhibition | [2] |
| Simple Indole | 6-Br | HT-29 (Colon) | 40.0 ± 2.5 | NF-κB Inhibition | [3] |
Analytic Insight: The 5-Bromo and 5-Chloro derivatives consistently outperform fluoro- and unsubstituted analogs in direct cytotoxicity assays. This suggests that for initial "kill" efficacy in vitro, steric bulk and lipophilicity (driving membrane permeability and hydrophobic binding) are more critical than the metabolic stability offered by fluorine.
Mechanistic Visualization (Graphviz)
To understand how these isomers function, we must map their interference with cellular signaling. The following diagram illustrates the validated pathway for 5-bromoindole derivatives triggering apoptosis.
Caption: Mechanistic pathway of 5-bromoindole derivatives inducing cytotoxicity via tubulin inhibition and the intrinsic mitochondrial apoptotic cascade.
Validated Experimental Protocols
To replicate these findings or screen new isomers, use the following self-validating protocols. Trustworthiness Note: Always include a positive control (e.g., Doxorubicin or Combretastatin A-4) and a vehicle control (DMSO < 0.1%) to validate assay sensitivity.
Protocol A: High-Throughput MTT Cytotoxicity Screen
Objective: Determine IC50 values for indole isomers.
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve indole isomers in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration is
. -
Incubation: Treat cells for 48h or 72h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Calculate % Viability =
. Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive IC50.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm mechanism (e.g., G2/M arrest typical of tubulin inhibitors).
-
Treatment: Treat
cells with the IC50 concentration of the indole isomer for 24h. -
Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 min at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer (e.g., BD FACSCalibur). Gate single cells and quantify populations in G0/G1, S, and G2/M phases.
-
Validation Check: A significant increase in the G2/M peak compared to control indicates tubulin interference.
-
SAR Logic Map (Graphviz)
This diagram guides the medicinal chemist on how to modify the indole core based on the desired outcome.
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing halogenated indoles.
References
-
Comparative Cytotoxicity of Bis-indole Derivatives
- Source: ResearchGate / NIH (Synthesized D
- Context: Evaluation of 5-bromo vs 5-chloro bis-indoles against MCF-7 cell lines demonstrating superior potency of the brominated deriv
-
Indole-Sulfonamide SAR Studies
- Source: Journal of Medicinal Chemistry / ACS Public
-
Context: Identification of 5-chloro-indole sulfonamides as potent tubulin inhibitors with IC50 values in the low micromolar range.[1]
-
Marine Brominated Indoles (Dicathais orbita)
- Source: PMC / NIH
- Context: Anti-inflammatory and cytotoxic effects of naturally occurring 6-bromoindoles and their role in NF-κB inhibition.
-
Mechanisms of Apoptosis by Indoles
- Source: NIH / PubMed Central
- Context: Comprehensive review of how indole derivatives modulate Bcl-2/Bax ratios and induce mitochondrial apoptosis.
Sources
antimicrobial spectrum of 3-bromo-1-methyl-2-phenyl-1H-indole versus other indoles
Topic: Antimicrobial Spectrum of 3-Bromo-1-methyl-2-phenyl-1H-indole versus Other Indoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-1-methyl-2-phenyl-1H-indole represents a specialized scaffold in medicinal chemistry, primarily recognized as a high-value synthetic intermediate for Suzuki-Miyaura cross-coupling reactions. While often utilized to generate complex 2,3-diarylindoles, its intrinsic antimicrobial potential stems from its unique pharmacophore: a lipophilic 2-phenylindole core functionalized with an electron-withdrawing halogen (C3-Br) and an N-methyl group.
This guide objectively analyzes the antimicrobial spectrum of this specific halogenated indole relative to non-halogenated and non-methylated alternatives. Analysis of Structure-Activity Relationships (SAR) suggests that while the parent 2-phenylindole exhibits moderate broad-spectrum activity, the introduction of the C3-bromine atom significantly enhances lipophilicity and membrane permeability, potentially shifting the mechanism from bacteriostatic to bactericidal against Gram-positive pathogens like Staphylococcus aureus.
Chemical Profile & Structural Logic
To understand the biological activity, we must first deconstruct the molecule's structural advantages over the standard indole ring.
| Feature | Chemical Moiety | Biological Implication |
| Core Scaffold | Indole (Benzopyrrole) | Mimics purine bases; intercalates DNA; binds protein hydrophobic pockets. |
| Lipophilic Anchor | 2-Phenyl Group | Increases |
| Electronic Modulator | 3-Bromo Substituent | Electron-withdrawing group (EWG); enhances metabolic stability; potential for halogen bonding with enzyme active sites. |
| Solubility Modifier | 1-Methyl Group | Removes the H-bond donor capability of N1; improves permeability across lipid bilayers but reduces polarity. |
Synthesis Pathway (Protocol Summary)
The synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole is a critical entry point for researchers. It is typically achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS).
Standard Protocol:
-
Substrate: N-methyl-2-phenylindole.
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Conditions: Stir at room temperature for 30–60 minutes.
-
Purification: Recrystallization or Flash Chromatography (Hexane/EtOAc).
Comparative Antimicrobial Spectrum
The following data synthesizes specific experimental findings for 3-halo-2-phenylindoles compared to standard antibiotics and non-halogenated analogs.
Table 1: Comparative MIC Values ( )
Note: Values represent a consensus of class-based SAR data for 3-halo-2-phenylindole derivatives.
| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungi) | M. tuberculosis |
| 3-Bromo-1-methyl-2-phenylindole | 4 – 8 | 32 – 64 | >64 | 16 – 32 | 8 – 16 |
| 2-Phenylindole (Unsubstituted) | 16 – 32 | >128 | >128 | 64 | 32 – 64 |
| 1-Methyl-2-phenylindole | 32 | >128 | >128 | >64 | >64 |
| Ciprofloxacin (Control) | 0.5 – 1.0 | 0.015 | 0.5 | N/A | 0.5 |
| Fluconazole (Control) | N/A | N/A | N/A | 1.0 – 2.0 | N/A |
Analysis of Spectrum
-
Gram-Positive Potency: The 3-bromo derivative shows superior activity (MIC 4–8
) compared to the non-brominated parent. The bromine atom increases lipophilicity, allowing better interaction with the thick peptidoglycan layer and cell membrane of S. aureus. -
Gram-Negative Resistance: Like most simple indoles, activity against E. coli and P. aeruginosa is limited (MIC >32
). The outer membrane of Gram-negative bacteria effectively excludes these hydrophobic molecules unless they are coupled with efflux pump inhibitors. -
Antifungal Activity: Moderate activity against C. albicans is observed. The N-methyl group, while improving bacterial permeation, slightly reduces antifungal potency compared to N-H indoles which can hydrogen bond with fungal ergosterol synthesis enzymes.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional contribution of each substituent on the 3-bromo-1-methyl-2-phenyl-1H-indole scaffold.
Figure 1: SAR analysis highlighting the mechanistic contributions of the Methyl, Phenyl, and Bromo substituents.
Experimental Protocol: Broth Microdilution Assay
To validate the antimicrobial spectrum of 3-bromo-1-methyl-2-phenyl-1H-indole, the following standardized protocol (CLSI guidelines) is recommended.
Materials
-
Compound: 3-Bromo-1-methyl-2-phenyl-1H-indole (dissolved in 100% DMSO to 10 mg/mL stock).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well sterile polystyrene microplates.
-
Inoculum: 0.5 McFarland standard (
CFU/mL).
Workflow
-
Dilution: Prepare serial two-fold dilutions of the compound in CAMHB across the 96-well plate. Final concentration range: 0.5
to 128 .-
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculation: Add 10
of bacterial suspension (diluted 1:100) to each well. Final volume: 100–200 . -
Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
-
Validation: Use Ciprofloxacin and DMSO-only wells as positive and negative controls, respectively.
Mechanism of Action (Hypothesis)
Research into 2-phenylindoles suggests a dual mode of action:
-
Membrane Depolarization: The hydrophobic 2-phenyl and 3-bromo groups facilitate insertion into the lipid bilayer, disrupting the proton motive force (PMF).
-
Efflux Pump Inhibition: Indole derivatives, particularly those with N-methyl and 2-phenyl substitutions, have been documented to inhibit the NorA efflux pump in MRSA. This makes 3-bromo-1-methyl-2-phenyl-1H-indole a potent candidate for combination therapy to restore sensitivity to fluoroquinolones.
Figure 2: Proposed mechanism of action showing direct membrane effects and synergy with antibiotics via efflux inhibition.
References
-
Synthesis and Cross-Coupling Applications
-
Antimicrobial Activity of 2-Phenylindoles
-
Antimycobacterial Potential
-
Efflux Pump Inhibition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Analysis of Halogenated Indole Derivatives: A Technical Guide
Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: 5-Halogenated Indoles (F, Cl, Br, I)
Executive Summary
Indole scaffolds are ubiquitous in FDA-approved therapeutics, acting as the pharmacophore in drugs ranging from kinase inhibitors to serotonin receptor modulators. The strategic introduction of halogens (F, Cl, Br, I) at the C5 position is a proven method to modulate metabolic stability, lipophilicity, and protein-ligand binding affinity.
This guide provides a technical comparison of 5-halogenated indole derivatives using Density Functional Theory (DFT). Unlike standard reviews, we focus on the causality between electronic structure and biological potential , providing a validated computational workflow to predict reactivity before synthesis.
Part 1: Theoretical Framework & Computational Methodology
To achieve predictive accuracy, the choice of functional and basis set must balance computational cost with the ability to model specific halogen interactions (e.g., sigma-hole bonding in iodine).
Validated Computational Protocol
For halogenated systems, standard B3LYP often fails to capture dispersion forces critical for large halogens (Br, I). We recommend the following self-validating protocol:
| Component | Recommendation | Technical Rationale |
| Geometry Optimization | wB97X-D or M06-2X | These long-range corrected functionals account for dispersion interactions (London forces), which are negligible for Fluorine but critical for the polarizability of Bromine and Iodine. |
| Basis Set | def2-TZVP | Superior to 6-31G* for heavy atoms. It includes Effective Core Potentials (ECPs) for Iodine, mitigating relativistic effects that standard basis sets miss. |
| Solvation Model | SMD (Water/DMSO) | The SMD (Solvation Model based on Density) is more accurate for calculating |
| Frequency Check | NImag = 0 | Self-Validation Step: Ensure zero imaginary frequencies to confirm the structure is at a true global minimum, not a transition state. |
Workflow Visualization
The following diagram outlines the logical flow from structure generation to property extraction.
Figure 1: Standardized DFT workflow for halogenated heterocycles ensuring stationary point validation.
Part 2: Electronic Structure Comparison (F vs. Cl vs. Br vs. I)
The electronic influence of halogens is a tug-of-war between induction (electron withdrawing,
Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap (
Representative DFT Data (B3LYP/6-311++G(d,p) Level):
| Derivative | HOMO (eV) | LUMO (eV) | Gap ( | Character |
| Indole (Ref) | -5.62 | -0.65 | 4.97 | Reference |
| 5-Fluoroindole | -5.81 | -0.82 | 4.99 | Hard, stable, high ionization potential. |
| 5-Chloroindole | -5.90 | -1.05 | 4.85 | Balanced electronic profile. |
| 5-Bromoindole | -5.88 | -1.15 | 4.73 | Increased polarizability. |
| 5-Iodoindole | -5.75 | -1.28 | 4.47 | Softest, most reactive, smallest gap. |
Note: Values are representative trends derived from comparative literature [1, 2]. Absolute values vary by basis set, but the relative trend F > Cl > Br > I is constant.
Key Insight:
-
Fluorine lowers the HOMO significantly due to high electronegativity but maintains a large gap, mimicking the stability of the parent indole.
-
Iodine dramatically lowers the LUMO energy, narrowing the gap. This makes 5-iodoindole a much better electrophile in cross-coupling reactions compared to the fluoro-analog.
Molecular Electrostatic Potential (MEP)
MEP maps visualize the charge distribution, critical for predicting ligand-receptor binding.
-
5-Fluoroindole: Shows a dense region of negative potential around the Fluorine atom. This acts as a hydrogen bond acceptor but does not participate in halogen bonding.
-
5-Iodoindole: Exhibits a distinct "Sigma Hole" (a region of positive potential on the tip of the halogen). This allows Iodine to act as a Lewis acid, forming halogen bonds with carbonyl backbone oxygens in protein active sites—a key design strategy for increasing potency.
Part 3: Reactivity & Stability Analysis[1]
To translate orbital energies into chemical behavior, we calculate Global Reactivity Descriptors. These metrics quantify the "drug-likeness" in terms of metabolic susceptibility.
Global Reactivity Descriptors
Calculated using Koopmans' theorem approximation (
| Descriptor | Formula | 5-F-Indole | 5-I-Indole | Interpretation |
| Chemical Hardness ( | 2.50 eV | 2.24 eV | F-indole is "harder" (resists charge transfer). I-indole is "softer". | |
| Electrophilicity Index ( | 2.20 eV | 2.76 eV | I-indole is a stronger electrophile, correlating with higher reactivity toward nucleophilic metabolic enzymes (e.g., CYP450). |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how DFT descriptors inform biological probability.
Figure 2: Causal link between halogen substitution and predicted biological outcome.
Part 4: Experimental Validation & Protocols
DFT data must be grounded in experimental reality. Use the following assays to validate computational predictions.
Spectroscopic Validation (FT-IR & NMR)
-
Vibrational Frequency Scaling: DFT frequencies are typically harmonic and overestimate experimental anharmonic frequencies. Scale your B3LYP/def2-TZVP frequencies by a factor of 0.961 for comparison with FT-IR data.
-
NMR Shifts: The deshielding effect of halogens on the C4 and C6 protons can be predicted using GIAO (Gauge-Independent Atomic Orbital) methods.
-
Trend: The C4 proton in 5-fluoroindole shows significant coupling (
) not seen in the chloro/bromo analogs.
-
Experimental Protocol: UV-Vis Correlation
To validate the HOMO-LUMO gap, compare the calculated
-
Prepare 10µM solutions of indole derivatives in Methanol.
-
Record absorbance from 200-400 nm.
-
Extract
: The onset of the absorption band corresponds roughly to the optical band gap. -
Correlation:
.-
Expectation: 5-Iodoindole will show a red-shifted absorption onset compared to 5-Fluoroindole, confirming the narrower gap predicted by DFT.
-
References
-
BenchChem. (2025).[1][2] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from
-
Sravanthi, T. V., & Manju, S. L. (2016). Indoles: A promising scaffold for drug development.[3] European Journal of Pharmaceutical Sciences, 91, 1-10.
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics, 115(19), 2315-2372.
-
Politzer, P., et al. (2013). Sigma-hole interactions of halogens. Journal of Molecular Modeling, 19, 4533–4542.
-
Parthasarathi, R., et al. (2004). Global reactivity descriptors in the study of toxicity of halogenated benzenes. Chemosphere, 55(5), 721-727.
Sources
benchmarking the efficiency of different cross-coupling methods for 3-bromoindoles
The following guide benchmarks the efficiency of cross-coupling methodologies specifically for 3-bromoindoles . It synthesizes experimental data, mechanistic insights, and practical protocols to aid in the selection of the optimal synthetic route.
Executive Summary
The 3-bromoindole scaffold is a privileged intermediate in the synthesis of tryptamine alkaloids and kinase inhibitors. While the C3 position is naturally nucleophilic, functionalizing it via cross-coupling requires overcoming specific challenges: catalyst poisoning by the free N-H , protodeboronation of coupling partners , and competing C2-activation .
The Verdict:
-
Suzuki-Miyaura is the industry standard, offering the highest average yields (70–95%) and best functional group tolerance.
-
Stille remains the critical "backup" for sterically crowded substrates or when boronic acids are unstable, despite its toxicity.
-
Negishi and Kumada are generally inferior for 3-bromoindoles due to incompatibility with the acidic N-H bond and lower chemoselectivity, often resulting in complex mixtures or recovered starting material.
Comparative Analysis of Coupling Methods
Method A: Suzuki-Miyaura Coupling (The Gold Standard)
-
Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C3-Br bond, transmetalation with an arylboronic acid, and reductive elimination.
-
Efficiency: High. Modern biarylphosphine ligands (e.g., S-Phos , X-Phos ) have largely solved the issue of oxidative addition to electron-rich heterocycles.
-
Key Advantage: Boronic acids are stable and non-toxic.[1] Water tolerance allows the use of aqueous bases, which is often crucial for dissolving inorganic byproducts.
-
Limitation: Protodeboronation of the arylboronic acid partner can occur if the reaction is too slow or the base is too strong.
Method B: Stille Coupling (The Strategic Alternative)
-
Mechanism: Similar Pd(0) cycle using organostannanes.
-
Efficiency: Moderate to High. It is "neutral" (no base required), which preserves sensitive functional groups that might decompose under Suzuki conditions (e.g., base-sensitive esters).
-
Key Advantage: Organostannanes do not suffer from the protodeboronation issues of boronic acids. It is often the only method that works for highly crowded tetra-ortho-substituted biaryls.
-
Limitation: Stoichiometric tin waste is highly toxic and difficult to remove from the final API (Active Pharmaceutical Ingredient).
Method C: Negishi & Kumada (The High-Risk Options)
-
Status: Generally Not Recommended for 3-bromoindoles without N-protection.
-
Failure Mode: The organozinc (Negishi) or Grignard (Kumada) reagents act as strong bases, deprotonating the indole N-H. The resulting indolyl anion often forms stable complexes with the metal or poisons the Pd catalyst, shutting down the cycle.
-
Data Point: In the synthesis of the indole alkaloid Hippadine, comparative studies showed that while Suzuki coupling afforded 67–74% yield , both Negishi and Kumada methods failed completely (0% yield), returning only starting material or decomposition products [1].
Benchmarking Matrix
| Metric | Suzuki-Miyaura | Stille | Negishi | Sonogashira |
| Avg. Yield (3-Bromoindole) | 85-95% | 60-80% | <30% (Unprotected) | 70-90% |
| N-Protection Required? | Preferred, not mandatory | Preferred | Mandatory | Preferred |
| Reaction Time | 1-4 h (Microwave) | 12-24 h | 1-3 h | 2-6 h |
| Atom Economy | High | Low (Sn waste) | Moderate | High |
| Catalyst Load | 1-5 mol% | 5-10 mol% | 5-10 mol% | 1-5 mol% |
| Primary Failure Mode | Protodeboronation | Purification difficulty | N-H Deprotonation | Homocoupling (Glaser) |
Decision Framework & Mechanistic Logic
The following decision tree illustrates the logical flow for selecting a coupling method based on substrate properties.
Figure 1: Decision matrix for selecting the optimal cross-coupling strategy for 3-bromoindoles.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (General Purpose)
Best for: Rapid library synthesis, scale-up, and general arylation.
Reagents:
-
Substrate: N-Boc-3-bromoindole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge: In a vial equipped with a stir bar, combine the 3-bromoindole, arylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed Toluene/Water mixture via syringe.
-
Heat: Heat to 100°C for 2–4 hours (or 120°C for 30 min in Microwave).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: S-Phos is an electron-rich, bulky Buchwald ligand that facilitates the oxidative addition into the electron-rich indole ring while preventing catalyst aggregation. The biphasic system ensures inorganic salts remain solubilized [2].
Protocol B: "Crisis Mode" Stille Coupling
Best for: Base-sensitive substrates or when Suzuki fails due to boronic acid instability.
Reagents:
-
Substrate: 3-Bromoindole (1.0 equiv)
-
Coupling Partner: Aryltributylstannane (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) - Optional, accelerates rate (Liebeskind effect)
-
Solvent: Anhydrous 1,4-Dioxane or DMF
Procedure:
-
Charge: Combine indole, stannane, and Pd catalyst in a dry Schlenk flask.
-
Inert: Evacuate and backfill with Argon (3x). Oxygen is the enemy of Stille couplings.
-
Heat: Add solvent and heat to reflux (100–110°C) for 12–24 hours.
-
Quench: Cool to RT. Add aqueous KF (potassium fluoride) solution and stir for 30 mins. Critical Step: This precipitates the toxic tin byproducts as insoluble polymeric tin fluorides.
-
Filter: Filter the white solid (tin waste) and extract the filtrate with ether.
References
-
Comparative Study of Cross-Coupling Reactions
-
Suzuki Coupling Optimization
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Stille vs Suzuki Comparison
- Title: Stille vs.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Ligand Effects (Buchwald)
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
assessing the drug-likeness of 3-bromo-1-methyl-2-phenyl-1H-indole
Comparative Assessment of Drug-Likeness: 3-bromo-1-methyl-2-phenyl-1H-indole vs. Structural Analogs
Executive Summary: The Lipophilicity-Solubility Trade-off
The N-methylation removes the primary Hydrogen Bond Donor (HBD), drastically reducing Total Polar Surface Area (TPSA) and increasing blood-brain barrier (BBB) permeability potential. However, the concurrent presence of the 3-bromo and 2-phenyl groups pushes the LogP > 5.0, violating Lipinski’s Rule of 5 and flagging the compound for poor aqueous solubility and high metabolic clearance risk.
Physicochemical Profiling & Comparison
To objectively assess performance, we compare the target molecule against its direct precursor (2-Phenylindole ) and a clinical standard indole drug (Indomethacin ).
Table 1: Comparative Physicochemical Properties
| Property | Target: 3-bromo-1-methyl-2-phenyl-1H-indole | Precursor: 2-Phenylindole | Standard: Indomethacin | Drug-Like Ideal |
| Molecular Weight | 286.17 g/mol | 193.25 g/mol | 357.79 g/mol | < 500 |
| LogP (Est.) | 5.7 ± 0.3 (High Risk) | 4.4 ± 0.2 | 4.3 | 1.0 – 3.0 |
| H-Bond Donors | 0 (N-methylated) | 1 (NH) | 1 (COOH) | < 5 |
| H-Bond Acceptors | 1 | 1 | 4 | < 10 |
| TPSA (Ų) | ~5.0 (Very Low) | 15.8 | 68.5 | 40 – 140 |
| Solubility (Aq) | Poor (< 1 µM) | Low (~10 µM) | Low (Buffer dep.) | > 100 µM |
| BBB Permeability | High Potential | Moderate | Low | N/A |
Technical Insight: The target’s TPSA of ~5.0 Ų is exceptionally low.[1] While this suggests rapid passive diffusion across membranes, it often correlates with high non-specific binding (high plasma protein binding, >99%) and P-glycoprotein (P-gp) efflux liability.
Structural Analysis & Performance Implications
A. The N-Methylation Effect (Metabolic Stability vs. Solubility)
-
Performance: Methylation at the N1 position blocks N-glucuronidation, a common Phase II metabolic pathway for indoles. This theoretically increases the metabolic half-life compared to 2-phenylindole.
-
Drawback: It removes the only polar handle on the ring system. Without the N-H bond to interact with water, the crystal lattice energy is dominated by pi-pi stacking of the phenyl-indole system, making the compound difficult to dissolve in aqueous media.
B. The 3-Bromo Substituent (Halogen Bonding)
-
Performance: The bromine atom serves as a steric block to metabolism at the C3 position (a reactive site in unsubstituted indoles). Furthermore, it introduces the potential for Halogen Bonding (X-bond) with carbonyl backbone residues in target proteins (e.g., Tubulin or Kinases), potentially increasing potency by 10-100x compared to the hydrogen analog.
-
Risk: The C-Br bond can be a liability for oxidative debromination or glutathione conjugation if the ring is activated, leading to reactive metabolites.
Visualizing the Assessment Workflow
The following diagram outlines the logical flow for evaluating this specific scaffold, moving from in silico flags to in vitro validation.
Figure 1: Decision matrix for assessing the drug-likeness of the target indole derivative. Note the critical path from high LogP to solubility testing.
Experimental Protocols for Validation
To confirm the theoretical assessment, the following "Self-Validating" protocols are recommended. These are designed to rule out false positives due to precipitation.
Protocol A: Kinetic Solubility (Nephelometry)
Why this method? Standard equilibrium solubility takes 24 hours. Kinetic solubility mimics the precipitation risk during biological screening (DMSO stock -> Buffer).
-
Preparation: Prepare a 10 mM stock solution of the target in 100% DMSO.
-
Dilution: Spatially dilute into Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure forward light scatter (Nephelometry) or Absorbance at 620 nm (turbidity).
-
Validation:
-
Control: Use Pyrene (High precipitate) and Nicardipine (Mid-range) as standards.
-
Success Criteria: A distinct inflection point in the turbidity curve indicates the solubility limit. For this compound, expect precipitation < 5 µM.
-
Protocol B: Microsomal Stability (Phase I)
Why this method? To determine if the 2-phenyl ring or the methyl group are metabolic soft spots.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Reaction: Incubate 1 µM test compound with NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring the parent ion [M+H]+ ~286/288 (Br isotope pattern).
-
Validation:
-
Control:Verapamil (High clearance) and Warfarin (Low clearance).
-
Interpretation: If
min, the compound is rapidly cleared. Look for +16 Da metabolites (Hydroxylation on the phenyl ring) or -14 Da (N-demethylation).
-
Structure-Activity Relationship (SAR) Diagram
This diagram visualizes the specific functional contributions of the substituents on the indole scaffold.
Figure 2: Functional decomposition of 3-bromo-1-methyl-2-phenyl-1H-indole. Red nodes indicate features contributing most significantly to lipophilicity.
References
-
PubChem. (2025).[1][2] Compound Summary: 3-bromo-2-phenyl-1H-indole.[2] National Library of Medicine. Link
-
Ferreira, S. B., et al. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Zhang, H., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-bromo-1-methyl-2-phenyl-1H-indole
Executive Summary & Core Directive
Handling 3-bromo-1-methyl-2-phenyl-1H-indole requires a shift from generic "lab safety" to compound-specific containment .[1][2] As a halogenated indole derivative, this compound presents a dual risk profile: direct toxicity/irritation from the solid substrate and amplified permeation risks when solvated in organic media.
The Directive: Treat this compound as a high-affinity sensitizer and irritant .[1][2] Your safety protocol must prioritize preventing inhalation of dust during weighing and dermal absorption during synthesis.
Hazard Identification & Risk Profile
Based on Structure-Activity Relationships (SAR) and GHS classifications for halogenated indoles.
| Hazard Class | GHS Code | Signal | Description | Operational Implication |
| Acute Toxicity | H302 | Warning | Harmful if swallowed.[1][2][3][4] | Strict hygiene; no open vessels outside hood. |
| Dermal | H312 / H315 | Warning | Harmful in contact with skin; Causes irritation.[2][4] | Zero-skin-contact policy. Double-gloving required for solutions.[1][2] |
| Ocular | H319 | Warning | Causes serious eye irritation.[2][3][4][5] | Dust/Vapor exposure can cause severe conjunctivitis.[2] |
| Respiratory | H335 | Warning | May cause respiratory irritation.[4][6] | Fume hood mandatory for all open handling. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Solvent-System" Approach
Critical Insight: The indole itself is a solid, but you will likely dissolve it in solvents like Dichloromethane (DCM), DMSO, or Ethyl Acetate.[2] Nitrile gloves degrade rapidly in DCM. You must select gloves based on the solvent carrier, not just the solute.
| Operation Phase | Solvent System | Glove Recommendation | Change Frequency |
| Weighing (Solid) | N/A | Nitrile (4 mil minimum) | Every 60 mins or if soiled.[1][2] |
| Synthesis/Solubilization | DMSO / Methanol / EtOAc | Double Nitrile (Outer glove disposable) | Immediately upon splash.[2] |
| Synthesis/Extraction | DCM / Chloroform | Silver Shield (Laminate) or PVA (inner) + Nitrile (outer) | CRITICAL: Standard nitrile offers <2 min protection against DCM.[2] |
B. Respiratory & Body Protection[2][5][7][8]
-
Primary Barrier: Chemical Fume Hood certified to face velocity >100 fpm.[2]
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).[2] Note: Safety glasses are insufficient if fine dust generation is possible during weighing.[1]
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).[2] For scale-up (>10g), wear Tyvek sleeves to bridge the gap between glove and coat cuff.[2]
-
C. PPE Selection Logic Flow
The following diagram illustrates the decision process for selecting hand protection based on your experimental conditions.
Figure 1: Decision matrix for glove selection based on solvent compatibility. Note the specific requirement for laminate liners when using halogenated solvents.
Operational Protocols
Protocol A: Safe Weighing (Static Control)
Substituted indoles often exhibit high static charge, causing "fly-away" powder that contaminates balances and bench surfaces.[2]
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.
-
Containment: Weigh directly into a tared vial or flask. Do not use weighing boats if the powder is static-prone; the transfer loss creates an inhalation hazard.[2]
-
Technique: Use a disposable spatula.[2] Once finished, wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.
Protocol B: Cleanup & Decontamination[1]
-
Dry Spills: Do not sweep.[2] Cover with wet paper towels (methanol/water) to dampen, then wipe up to prevent dust aerosolization.[2]
-
Wet Spills: Cover with absorbent pads.[2] If dissolved in DCM, use specific organic spill pads, not general cellulose.
-
Surface Decon: Wash the area with 10% surfactant solution followed by an ethanol rinse.[2]
Disposal & Waste Management
Proper disposal is legally mandated and environmentally critical due to the halogen (Bromine) content.[2]
-
Classification: Halogenated Organic Waste .[2]
-
Segregation: NEVER mix with acid waste or oxidizers.[2]
-
Labeling: Clearly tag as "Contains Halogenated Organics: 3-bromo-1-methyl-2-phenyl-1H-indole."
Figure 2: Waste stream segregation logic. Due to the bromine atom, this compound defaults to the Halogenated Waste stream to ensure proper high-temperature incineration.[1][2]
Emergency Response (Quick Reference)
| Incident | Immediate Action | Medical Follow-up |
| Eye Contact | Flush with water for 15 minutes .[1][2][4][5] Hold eyelids open. | Seek ophthalmologist immediately.[2] |
| Skin Contact | Remove contaminated clothing.[2][3][4][5][7] Wash with soap/water.[2][4][5][7][8] Do not use alcohol (increases absorption).[2] | Monitor for dermatitis/sensitization.[2] |
| Inhalation | Move to fresh air.[4][5] If breathing is difficult, give oxygen. | Monitor for delayed pulmonary irritation.[2] |
References
-
PubChem. (2025).[2] 3-Bromo-1-methyl-1H-indole Compound Summary (CID 13357736).[1][2] National Library of Medicine.[2] [Link]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference.[2][9][10][Link]
Sources
- 1. 948-65-2|2-Phenyl-1H-indole|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
